Product packaging for ZINC OXALATE(Cat. No.:CAS No. 547-68-2)

ZINC OXALATE

Cat. No.: B038008
CAS No.: 547-68-2
M. Wt: 153.4 g/mol
InChI Key: PDDIPIDVUPWUML-UHFFFAOYSA-N
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Description

Zinc oxalate is an important inorganic coordination compound with significant utility in materials science and chemical research. Its primary application lies in its role as a versatile precursor for the synthesis of zinc oxide (ZnO) nanostructures. Through controlled thermal decomposition, researchers utilize this compound to produce ZnO with defined morphologies, such as nanoparticles, nanorods, and porous frameworks, which are critical for applications in photocatalysis, gas sensors, and electronic devices. The decomposition pathway offers a reproducible method to study the formation kinetics and crystallography of resultant metal oxides. Furthermore, this compound serves as a model compound in fundamental studies of coordination chemistry and crystal engineering due to its well-defined polymeric structure in the solid state. In catalysis, it acts as a catalyst or catalyst precursor in specific organic transformations, including transesterification and the dehydration of substrates. Its research value is also noted in the development of functional materials, such as flame retardants for polymers and as a component in certain types of electrochemical cells. As a standard in analytical chemistry, it is used for the calibration of instruments and in gravimetric analysis. This product is intended for laboratory research purposes only, providing a reliable and high-purity compound to support innovative scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H2O4Zn B038008 ZINC OXALATE CAS No. 547-68-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

oxalic acid;zinc
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InChI

InChI=1S/C2H2O4.Zn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDDIPIDVUPWUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O4Zn
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1074917
Record name Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-
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Molecular Weight

155.4 g/mol
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Physical Description

Dihydrate: White solid; [Hawley]
Record name Zinc oxalate
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CAS No.

547-68-2
Record name Zinc oxalate
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Record name Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-
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Record name Zinc, [ethanedioato(2-)-.kappa.O1,.kappa.O2]-
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Record name Zinc oxalate
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Synthesis Methodologies of Zinc Oxalate

Precipitation Routes

Precipitation is the most common and straightforward method for synthesizing zinc oxalate (B1200264). This technique involves the reaction of a soluble zinc salt with an oxalate source, typically oxalic acid or a soluble oxalate salt, in a suitable solvent, leading to the formation of insoluble zinc oxalate which precipitates out of the solution.

Aqueous Solution Precipitation

Aqueous solution precipitation is a widely employed method for the synthesis of this compound due to its simplicity and the use of water as an environmentally benign solvent. This method involves mixing aqueous solutions of a zinc salt and an oxalate source, leading to the precipitation of this compound dihydrate (ZnC₂O₄·2H₂O).

The reaction between zinc sulfate (B86663) (ZnSO₄) and oxalic acid (H₂C₂O₄) is a common route for the production of this compound. In a typical procedure, equimolar aqueous solutions of zinc sulfate heptahydrate (ZnSO₄·7H₂O) and oxalic acid dihydrate (H₂C₂O₄·2H₂O) are prepared separately. The oxalic acid solution is then added to the zinc sulfate solution under continuous stirring, leading to the immediate formation of a white precipitate of this compound dihydrate. The reaction can be summarized as follows:

ZnSO₄(aq) + H₂C₂O₄(aq) + 2H₂O(l) → ZnC₂O₄·2H₂O(s) + H₂SO₄(aq)

The properties of the resulting this compound can be influenced by various reaction parameters. For instance, the concentration of the precursor solutions can affect the morphology of the product. Studies have shown that varying the concentration (e.g., 0.5 M, 1.0 M, and 2.0 M) does not significantly alter the crystal structure but does impact the morphological features of the this compound particles. The reaction is often carried out at a slightly elevated temperature, such as 50°C, to ensure complete precipitation. After the reaction, the precipitate is typically filtered, washed with deionized water to remove any soluble impurities like sulfuric acid, and then dried.

Table 1: Research Findings on Synthesis from Zinc Sulfate and Oxalic Acid

Precursor Concentration Temperature (°C) Stirring Time (hours) Key Findings
0.5 M, 1.0 M, 2.0 M 50 1 Precursor concentration affects morphology but not the crystal structure.
1.0 M Room Temperature 1 Successful synthesis of this compound dihydrate as a precursor for ZnO.

Another established method for the synthesis of this compound involves the reaction of zinc chloride (ZnCl₂) with oxalic acid. Similar to the zinc sulfate route, this process entails the mixing of aqueous solutions of the two reactants. The reaction proceeds as follows:

ZnCl₂(aq) + H₂C₂O₄(aq) + 2H₂O(l) → ZnC₂O₄·2H₂O(s) + 2HCl(aq)

To achieve a high yield of pure this compound dihydrate, the reaction conditions can be controlled. For example, heating the reactant solutions to around 70°C before mixing can facilitate the reaction. A slight excess of the zinc salt, for instance, a molar ratio of zinc (II) to oxalate of 1.1:1.0, can be used to ensure the complete consumption of the oxalate. The resulting precipitate is then separated from the solution, washed to remove the hydrochloric acid byproduct, and dried. The use of different zinc salts as precursors, including zinc chloride, can lead to variations in the morphology of the zinc oxide crystals obtained after the thermal decomposition of the this compound precursor.

Table 2: Research Findings on Synthesis from Zinc Chloride and Oxalic Acid

Reactant Concentrations Temperature (°C) Zn(II):Oxalate Molar Ratio Key Findings
1 mol/L 70 1.1:1.0 Allows for the production of pure this compound dihydrate in high yield. google.com

Zinc nitrate (B79036) (Zn(NO₃)₂) can also be used as the zinc source, reacting with an oxalate salt such as sodium oxalate (Na₂C₂O₄) to precipitate this compound. The chemical equation for this reaction is:

Zn(NO₃)₂(aq) + Na₂C₂O₄(aq) + 2H₂O(l) → ZnC₂O₄·2H₂O(s) + 2NaNO₃(aq)

This method offers an alternative to using oxalic acid directly. The reaction is typically carried out in an aqueous medium where solutions of zinc nitrate and sodium oxalate are mixed. The resulting this compound precipitate can be isolated by filtration, followed by washing to remove the soluble sodium nitrate byproduct, and subsequent drying. The choice of the zinc precursor, such as zinc nitrate, can influence the morphology of the resulting zinc-based materials. For instance, in hydrothermal synthesis, zinc nitrate is often used to create various zinc oxide nanostructures. While direct precipitation with sodium oxalate is a straightforward method, more complex procedures involving zinc nitrate, such as solvothermal methods in the presence of other reagents like pyridine, can lead to the formation of this compound coordination polymers with unique structures.

Table 3: Research Findings on Synthesis from Zinc Nitrate

Reactants Method Temperature (°C) Product
Zn(NO₃)₂ and Oxalic Acid Hydrothermal 150 Well-defined this compound crystals (e.g., nanorods, microplates). atamanchemicals.com

The reaction between zinc acetate (B1210297) (Zn(CH₃COO)₂) and oxalic acid is another effective route for the synthesis of this compound, often employed in the preparation of precursors for zinc oxide nanomaterials. The reaction in an aqueous solution is as follows:

Zn(CH₃COO)₂(aq) + H₂C₂O₄(aq) + 2H₂O(l) → ZnC₂O₄·2H₂O(s) + 2CH₃COOH(aq)

In a typical hydrothermal synthesis, a 0.1 M solution of zinc acetate is mixed with a 0.1 M solution of oxalic acid and stirred for an extended period, for example, 12 hours. This prolonged stirring ensures a complete reaction and uniform precipitation. The resulting white precipitate of this compound is then filtered, washed with solvents like acetone (B3395972) and distilled water to remove impurities and the acetic acid byproduct, and subsequently dried, often at a temperature around 120°C to remove residual water. This method is particularly noted for producing this compound that can be calcined to yield zinc oxide nanoparticles with a controlled average particle size.

Table 4: Research Findings on Synthesis from Zinc Acetate and Oxalic Acid

Reactant Concentrations Stirring Time (hours) Drying Temperature (°C) Key Findings
0.1 M 12 120 Produces this compound as a precursor for ZnO nanomaterials with an average particle size of 20-30 nm after calcination.

Controlled Morphology Precipitation

Controlling the morphology of this compound during precipitation is crucial as it directly influences the properties of the final product, especially when it is used as a precursor for zinc oxide. Various techniques and parameters can be adjusted to achieve desired shapes and sizes, such as nanorods, microplates, and other complex structures.

Hydrothermal Synthesis: This method involves carrying out the precipitation reaction in a sealed vessel, known as an autoclave, at elevated temperatures and pressures. By controlling the reaction temperature (e.g., 100-200°C), pH, and the presence of capping agents like citric acid, it is possible to synthesize zinc oxide superstructures with diverse morphologies from zinc precursors. mdpi.comnih.gov For instance, this compound with high crystallinity and tunable morphology, such as nanorods and microplates, can be obtained by reacting zinc nitrate and oxalic acid hydrothermally at 150°C for 12-24 hours. atamanchemicals.com

Sonochemical Method: The application of ultrasonic waves during the precipitation process can influence the particle size and morphology of the resulting this compound. Sonochemistry promotes the formation of smaller and more uniform nanoparticles by creating localized hot spots with high temperatures and pressures, which affects the nucleation and growth of the crystals. For example, the sonochemical synthesis of zinc oxide nanoparticles from zinc chloride and sodium hydroxide (B78521) has been shown to produce quasi-spherical and homogeneously distributed nanoparticles. nih.gov

Microemulsion Method: This technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, where microdomains of one liquid are stabilized in the other by a surfactant. The synthesis of this compound can be carried out within these microdomains, which act as nanoreactors, allowing for precise control over the particle size and morphology. Reverse microemulsion systems have been successfully used to synthesize zinc oxide nanoparticles with spherical and rod-like morphologies by controlling the surfactant concentration and subsequent calcination temperature. iaea.org

The choice of the zinc salt precursor (counter-ion effect) also plays a significant role in determining the final morphology of the zinc-based materials. researchgate.net By carefully selecting the synthesis method and controlling the reaction parameters, a wide range of this compound structures can be achieved to meet the requirements of specific applications.

Influence of Citrate (B86180) Ligands on Flaky Morphology Formation

The morphology of this compound crystals can be precisely controlled through the use of additives, with citrate ligands being particularly effective in inducing a flaky structure. Research has demonstrated that monodispersed dihydrated this compound (ZnC₂O₄·2H₂O) particles with a distinctive flaky morphology can be synthesized by aging a mixed solution of zinc nitrate and sodium oxalate in the presence of a citrate ligand. ustb.edu.cn These flakes typically exhibit an average flat size of approximately 10–15 μm. ustb.edu.cn

The role of the citrate ligand is multifaceted, acting as a chelating agent, a dispersant, and a selective adsorbent on the crystal faces of this compound. ustb.edu.cn Thermodynamic equilibrium studies of the Zn(II)-citrate-oxalate-H₂O aqueous system suggest that the citrate ligand significantly influences the size and morphological evolution of the precipitated particles. ustb.edu.cn By chelating with zinc ions, citrate ions regulate the concentration of free zinc ions available for reaction with oxalate ions, thereby controlling the nucleation and growth rates of the this compound crystals. This controlled growth, coupled with selective adsorption onto specific crystal planes, promotes the two-dimensional growth that results in the observed flaky morphology.

Role of Surfactants and Other Additives in Morphological Control

Surfactants and other additives play a crucial role in directing the morphology of this compound during its synthesis. nih.gov These molecules can influence the crystal growth habit by selectively adsorbing onto specific crystallographic faces, thereby inhibiting or promoting growth in certain directions. nih.gov While the literature on the specific effects of various surfactants on this compound morphology is extensive for nanoparticles of other materials, the principles are transferable. For instance, cationic surfactants have been shown to suppress dendritic growth and promote smooth, dense morphologies in zinc electrodeposition, a related process involving zinc ion precipitation. rsc.org

In the context of this compound synthesis, additives can prevent agglomeration of particles, leading to more uniform and smaller particle sizes. researchgate.net The interaction between polymers and surfactants at the nanoparticle interface can also be harnessed to control particle confirmation and ultimately, the final morphology. researchgate.net For instance, the use of reverse-micelle techniques employing surfactants like cetyltrimethylammonium bromide has been explored for the synthesis of metal oxalate nanorods, although this method can be associated with high costs and low yields. nih.gov The choice of solvent can also act as a morphological regulator; for example, adjusting the water content in a mixed solvent system of water and ethylene glycol has been shown to gradually change the morphology of metal oxalate precursors from sheets to rods. nih.gov

Optimization of Reaction Parameters in Precipitation

The characteristics of this compound synthesized via precipitation are highly dependent on the reaction conditions. Optimizing these parameters is key to achieving the desired product attributes.

Effect of Precursor Concentration on Product Characteristics

The concentration of the precursor solutions, typically a soluble zinc salt and an oxalate source, significantly impacts the morphology and particle size of the resulting this compound. uns.ac.id Studies have shown that while the precursor concentration may not substantially alter the fundamental crystal structure of α-ZnC₂O₄·2H₂O, it has a pronounced effect on the morphological features. uns.ac.id

An investigation into the synthesis of this compound via aqueous precipitation at varying concentrations (0.5 M, 1 M, and 2 M) of zinc sulfate and oxalic acid revealed that higher concentrations lead to an increase in the reaction rate and the growth of crystal nuclei. uns.ac.id This can influence the final particle size and aggregation. In the synthesis of zinc oxide nanoparticles from zinc nitrate hexahydrate, it was observed that increasing the precursor concentration from 0.05 g to 1 g led to a decrease in crystallite size, with the optimum concentration being 1 g for achieving the smallest grain size and high purity. nih.gov Further increases in concentration resulted in an increase in crystallite size. nih.gov

Table 1: Effect of Precursor Concentration on this compound Properties

Precursor Concentration Effect on Morphology Effect on Crystallite Size Reference
0.5 M, 1.0 M, 2.0 M Significantly affects morphology Insignificant effect on crystal structure uns.ac.id
0.05 g to 1 g Not specified Decreases with increasing concentration nih.gov
Influence of Solution pH on Precipitation and Morphology

The pH of the reaction solution is a critical parameter that governs the precipitation process and the resulting morphology of the zinc-containing product. researchgate.netsemanticscholar.org The formation of this compound is desirable within a specific pH range, typically between 0.5 and 8.5, to ensure a high yield. google.com Outside of this range, the formation of other zinc compounds, such as basic zinc salts or soluble zinc complexes, may be favored. google.comkyoto-u.ac.jp

For instance, in the synthesis of zinc oxide nanostructures, varying the pH from acidic to alkaline conditions has been shown to produce a range of morphologies, from nanorods and nanosheets to flower-like structures and nanotubes. matec-conferences.org At low pH, the dissolution of any precipitated zinc compound can occur. matec-conferences.org As the pH increases, the thermodynamic favorability for the formation of zinc oxide and, by extension, this compound, increases. matec-conferences.org The specific morphology is then determined by the interplay between nucleation, growth rates, and the potential for dissolution and redeposition of the solid phase. matec-conferences.org In the synthesis of zinc oxide nanoparticles via co-precipitation, hexagonal shaped nanorods were observed at pH 7 and 9, while plate-like structures were formed at pH 10.5 and 12.5. semanticscholar.org

Impact of Reaction Temperature and Time on Yield and Purity

Reaction temperature and time are pivotal in controlling the yield and purity of this compound during precipitation. The thermal decomposition of this compound dihydrate has been studied extensively, providing insights into the temperatures at which the material is stable. The dehydration of ZnC₂O₄·2H₂O typically begins at around 125 °C, with the complete removal of water molecules occurring at higher temperatures. core.ac.uk The decomposition of the anhydrous this compound to form zinc oxide generally commences at temperatures above 350 °C. core.ac.ukuoc.ac.in

Therefore, to obtain pure this compound, the reaction and drying temperatures must be carefully controlled to avoid both incomplete reaction and premature decomposition. One study on the hydrothermal synthesis of this compound dehydration used temperatures of 120 °C, 150 °C, and 200 °C with reaction times of 3 and 6 hours. researchgate.net It is generally understood that increasing the reaction temperature can increase the reaction rate, potentially leading to a higher yield in a shorter amount of time. However, excessively high temperatures could also lead to the formation of impurities or undesirable side reactions. The optimal temperature and time will depend on the specific precursors and concentrations used. For instance, to obtain this compound dihydrate in high yield, one method involves mixing heated solutions of zinc chloride and ammonium (B1175870) oxalate at 70°C. google.com

Table 2: Thermal Events in this compound Synthesis and Decomposition

Temperature Event Product(s) Reference
70 °C Precipitation Reaction This compound Dihydrate google.com
125 °C Onset of Dehydration Anhydrous this compound core.ac.uk
350 °C Onset of Decomposition Zinc Oxide core.ac.uk
402.36–449.00 K Dehydration Anhydrous this compound uoc.ac.in

Green Chemistry Synthesis Approaches

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for the synthesis of chemical compounds. These "green chemistry" approaches are being applied to the production of this compound, with a focus on using natural and renewable resources.

One notable green synthesis route involves the use of plant extracts as a source of oxalic acid. For example, the juice of the Averrhoa bilimbi fruit, which has a high concentration of oxalic acid, has been successfully used to precipitate this compound from a solution of zinc sulfate. wisdomlib.org This method avoids the need for commercially produced, and often petroleum-derived, oxalic acid. Similarly, Averrhoa carambola fruit juice has been utilized as a natural source of oxalate for the synthesis of this compound. researchgate.net

The general procedure for this green synthesis involves mixing the fruit extract directly with a solution of a zinc salt. The this compound precipitates out of the solution and can then be collected. This approach is not only more sustainable but can also be more cost-effective. The resulting this compound can then be used as a precursor for the synthesis of zinc oxide nanoparticles through thermal decomposition. wisdomlib.org The morphology of the this compound and the subsequent zinc oxide can be influenced by factors such as the concentration of the fruit extract. researchgate.net

Advanced Synthetic Techniques

To control the morphology and size of this compound at the nanoscale, various advanced synthesis techniques have been developed. These methods are crucial for producing materials with specific properties for advanced applications.

The reverse micellar method is a powerful bottom-up approach for synthesizing nanomaterials with controlled size and morphology. This technique utilizes a microemulsion system, which consists of an aqueous phase dispersed as nanosized droplets within a continuous organic phase, stabilized by a surfactant. These aqueous droplets act as nanoreactors for the synthesis of nanoparticles.

In the synthesis of this compound nanorods, two separate microemulsions are typically prepared. One contains an aqueous solution of a zinc salt, and the other contains an aqueous solution of an oxalate source, such as ammonium oxalate. When these two microemulsions are mixed, the nanodroplets collide and coalesce, allowing the reactants to mix and form this compound within the confined space of the reverse micelles. This controlled reaction environment promotes the anisotropic growth of the particles, leading to the formation of nanorods. drdo.gov.in For example, nanorods of zinc (II) oxalate with a diameter of 120 nm and a length of 600 nm have been successfully synthesized using this method. drdo.gov.in

ParameterDescription
Method Reverse Micellar Route
Reactants Zinc salt solution and ammonium oxalate solution in separate microemulsions.
Surfactant Cetyl trimethyl ammonium bromide (CTAB) is a commonly used surfactant.
Product This compound Nanorods
Dimensions Diameter: ~120 nm, Length: ~600 nm. drdo.gov.in

Electrodeposition is a versatile and rapid technique for synthesizing this compound nanoparticles with tunable size and shape. researchgate.net The process involves the electrolysis of an aqueous solution containing an oxalate source, such as sodium oxalate, using a zinc plate as the anode. researchgate.net During electrolysis, the zinc anode oxidizes to release Zn²⁺ ions, which then react with the oxalate ions (C₂O₄²⁻) in the electrolyte to form this compound nanoparticles that deposit on the electrode surface or precipitate in the solution. researchgate.net

The morphology and size of the electrodeposited this compound nanoparticles can be controlled by adjusting various experimental parameters, including the electrolysis voltage, the concentration of oxalate ions, and the stirring rate of the electrolyte. researchgate.net For instance, at a low oxalate ion concentration (0.01 M), spherical particles are formed, whereas higher concentrations can lead to flower-shaped morphologies. researchgate.net This method offers a clean and simple route for the production of nano-sized this compound powder and can be easily scaled up. researchgate.net

Experimental ParameterEffect on Nanoparticle Characteristics
Electrolysis Voltage Influences the rate of zinc ion formation and particle growth. researchgate.net
Oxalate Ion Concentration Affects the shape of the nanoparticles; lower concentrations favor spherical particles, while higher concentrations can result in flower-like structures. researchgate.net
Stirring Rate Controls the mass transport of ions and influences the size and uniformity of the particles. researchgate.net

Co-precipitation is a widely used, simple, and cost-effective method for the synthesis of this compound and, subsequently, zinc oxide nanoparticles. researchgate.netnih.gov The process involves the simultaneous precipitation of zinc cations and oxalate anions from a solution. researchgate.net Typically, a solution of a zinc salt (e.g., zinc sulfate or zinc acetate) is mixed with a solution of an oxalic acid or an oxalate salt under controlled conditions. mdpi.comresearchgate.net

The reaction is generally carried out at room temperature. researchgate.net The resulting precipitate, this compound, can then be isolated, washed, and dried. researchgate.net This method allows for good control over the stoichiometry and homogeneity of the product. The this compound precursor obtained through co-precipitation is often used for the subsequent synthesis of zinc oxide nanoparticles via thermal decomposition (calcination). researchgate.net The properties of the final zinc oxide nanoparticles, such as particle size and crystallinity, are influenced by the conditions of the co-precipitation step and the subsequent calcination temperature. mdpi.comresearchgate.net

Synthesis from Industrial By-products

A sustainable and economically advantageous approach to this compound synthesis involves the utilization of industrial waste streams. Spent solutions from zinc plating processes, which are considered toxic waste, can serve as a valuable source of zinc ions. google.com

A patented method describes the production of this compound dihydrate by mixing a spent galvanizing solution containing zinc (II) with an oxalate-containing reagent, such as oxalic acid or its water-soluble salts (e.g., sodium oxalate, potassium oxalate, or ammonium oxalate). google.com The reaction is carried out by adjusting the molar ratio of zinc (II) to oxalate to be in the range of 1.0 : (0.8-3.0). google.com This process not only provides a low-cost route for producing pure this compound but also offers a method for the effective utilization and detoxification of hazardous industrial waste. google.com The this compound obtained from this method can be used in various applications, including as a pigment, in the production of catalysts, and for manufacturing ceramic articles. google.com

Utilization of Spent Galvanizing Solutions for this compound Production

A notable and environmentally significant method for synthesizing this compound involves the use of spent galvanizing solutions, which are toxic waste products from the electroplating industry. This approach not only provides a route to a valuable chemical but also facilitates the utilization of hazardous industrial effluent. The process centers on the precipitation of this compound dihydrate from these solutions, which can vary in composition but typically contain zinc ions along with other components like zinc sulfate, sulfuric acid, ammonium chloride, or boric acid.

The synthesis is achieved by mixing the spent galvanizing solution with a reagent containing oxalate ions, such as oxalic acid or its salts (e.g., sodium oxalate, ammonium oxalate). akjournals.com A key parameter in this process is the molar ratio of zinc (II) ions to oxalate ions in the reaction mixture. To achieve a high yield of this compound dihydrate, this ratio is typically maintained at 1.0:(0.8-3.0). akjournals.com The reaction proceeds with the crystallization of this compound dihydrate, which is then separated from the solution via filtration, washed, and dried. The pH of the reaction solution is another critical factor, ideally adjusted to a range of 0.5 to 8.5 to optimize the precipitation process. akjournals.com

In a specific example of this method, a spent solution from galvanizing cast iron, containing zinc (II), potassium chloride, boric acid, and other additives, was treated with an aqueous solution of oxalic acid dihydrate. akjournals.com After allowing the reaction to proceed for 20 hours, the resulting precipitate was filtered, washed, and dried at room temperature. This procedure yielded this compound with a high purity and a substantial yield. akjournals.com

Table 1: Parameters for this compound Synthesis from Spent Galvanizing Solution akjournals.com
ParameterValue/Condition
Zinc (II) : Oxalate Molar Ratio1.0 : (0.8-3.0)
Reaction Solution pH0.5 - 8.5
Example Yield87.7%
Precipitating AgentsOxalic acid, Sodium oxalate, Potassium oxalate, Ammonium oxalate
ProductThis compound Dihydrate

Synthesis of Mixed Metal Oxalates Involving Zinc

Co-precipitation of Zinc-Copper Oxalates

Mixed metal oxalates containing zinc and copper are often synthesized as precursors for catalysts and other advanced materials. The co-precipitation method is a common route to produce these compounds, ensuring a homogeneous distribution of the metal ions at an atomic level. This technique involves precipitating both zinc and copper ions simultaneously from a solution using an oxalate-containing reagent. The resulting solid is a mixed-crystal or an interpenetrating structure of zinc and copper oxalates rather than a simple physical mixture. akjournals.comakjournals.com

One effective technique is a gel-coprecipitation process. In this method, an alcoholic solution of oxalic acid is rapidly added to a mixed alcoholic solution containing the desired molar ratio of copper and zinc nitrates at room temperature. fudan.edu.cn This process leads to the formation of gel-like precipitates of the mixed oxalate precursor, which can then be separated and dried. fudan.edu.cn The isomorphous substitution between copper and zinc during the formation of the oxalate precursor facilitates a high degree of component dispersion. fudan.edu.cn

The formation of a true co-precipitate is confirmed through thermal analysis. Thermogravimetric analysis of co-precipitated zinc-copper oxalates shows a single, distinct step for decomposition, which is different from a physical mixture of the individual oxalates that would show two separate decomposition steps. akjournals.com The decomposition temperature of the mixed oxalate varies with its composition, generally falling between the decomposition temperatures of pure copper oxalate and pure this compound. akjournals.comakjournals.com

Table 2: Onset Decomposition Temperatures of Co-precipitated Zinc-Copper Oxalates in Nitrogen akjournals.comakjournals.com
CompoundOnset Decomposition Temperature (°C)
Copper Oxalate260
Zinc-Copper Oxalate (Co-precipitate)Higher than 260°C and lower than 380°C
This compound380

Crystallographic and Structural Investigations of Zinc Oxalate

Crystalline Forms and Hydrates

Anhydrous zinc oxalate (B1200264) (ZnC₂O₄) is isostructural with other monoclinic β-metal oxalates like those of iron, cobalt, and copper. core.ac.uk In this structure, each zinc atom is coordinated to six oxygen atoms, which all belong to the oxalate groups. core.ac.uk This coordination results in the formation of highly distorted octahedra. core.ac.uk These octahedra are interconnected at their corners, creating chains. core.ac.uk Specifically, four of the oxygen anions are located at two similar distances from the central zinc atom. core.ac.uk These connections form -C₂O₄-Zn-C₂O₄-Zn- chains. core.ac.uk First-principles solid-state methods have been employed to determine the crystal structure and have shown that anhydrous zinc oxalate can exhibit negative Poisson's ratios and negative linear compressibility. researchgate.netresearchgate.net

Crystallographic Data for Anhydrous this compound (β-ZnC₂O₄)
Crystal System Monoclinic core.ac.uk
Space Group P2₁/n researchgate.net
Coordination Geometry Distorted Octahedral core.ac.uk
Connectivity Corner-sharing octahedra forming chains core.ac.uk

The dihydrate form of this compound (ZnC₂O₄·2H₂O) is a common precursor in the synthesis of zinc-based materials. core.ac.uknih.gov It typically precipitates as a metastable orthorhombic crystalline solid, often denoted as β-ZnC₂O₄·2H₂O. core.ac.uk This white, crystalline solid is highly insoluble in water. americanelements.comamericanelements.com The structure incorporates two water molecules per formula unit, which play a crucial role in stabilizing the crystal lattice through hydrogen bonding.

Properties of this compound Dihydrate (β-ZnC₂O₄·2H₂O)
Appearance White crystalline solid nih.govwebqc.org
Crystal System Orthorhombic core.ac.uk
Formula ZnC₂O₄·2H₂O americanelements.com
Solubility in Water Slightly soluble/Insoluble americanelements.comchemicalbook.com

Polymorphism and Structural Transitions

The transition between the hydrated and anhydrous forms of this compound involves significant structural reorganization, primarily driven by dehydration.

The transformation from this compound dihydrate to its anhydrous form is a thermally induced process. core.ac.uk When β-ZnC₂O₄·2H₂O is heated to approximately 125 °C, it undergoes dehydration. core.ac.uk This process removes the water molecules from the crystal lattice, causing a structural reconfiguration into the monoclinic anhydrous this compound (β-ZnC₂O₄). core.ac.uk This phase transition from an orthorhombic to a monoclinic system is a key step in the thermal decomposition pathway of this compound, which ultimately yields zinc oxide at higher temperatures (above 350 °C). core.ac.uk In-situ temperature X-ray diffraction and thermogravimetric analysis are instrumental in studying these structural transitions. core.ac.uk

Hierarchical Structures and Dimensionality

The versatility of the oxalate ligand allows for the formation of this compound-based structures with varying dimensionalities, from simple clusters to complex three-dimensional frameworks.

The ability of the oxalate anion to bridge zinc centers in different ways gives rise to a range of structural dimensionalities. While simple this compound compounds can be considered in terms of their chain-like (1D) structures, more complex frameworks can be constructed.

One-Dimensional (1D) Structures: As seen in anhydrous this compound, the connection of Zn-O octahedra through oxalate linkers can form infinite chains, which is a classic example of a 1D coordination polymer. core.ac.uk

Three-Dimensional (3D) Structures: this compound can act as a component in building robust three-dimensional metal-organic frameworks (MOFs). si-za.si For instance, in the Calgary Framework-20 (CALF-20), layers of 1,2,4-triazolate-bridged zinc ions are pillared by oxalate ions. si-za.si This creates a 3D lattice with a defined pore structure, which has shown promise for applications like carbon capture. si-za.si The introduction of other organic linkers alongside oxalate allows for the systematic design of 0D, 1D, 2D, and 3D materials. nih.gov These frameworks can be anionic and incorporate cations within their pores, leading to interesting properties such as selective gas adsorption. researchgate.net

Formation Mechanisms of Layered and Chain Structures

The structural versatility of this compound allows for the formation of diverse architectures, ranging from simple monomers to complex three-dimensional networks. The fundamental building blocks of these structures are typically ZnO₆ octahedra and oxalate units. researchgate.net The way these units connect dictates the dimensionality of the resulting framework.

Investigations have revealed that a hierarchy of this compound structures can be synthesized. researchgate.net This hierarchy begins with zero-dimensional monomers and dimers, which can then assemble into one-dimensional chains. researchgate.net For instance, this compound coordination polymers, such as Zn(ox)(Py)₂, can adopt a one-dimensional zigzag chain structure where zinc centers are linked by exo-tetradentate oxalate groups. acs.orguh.edu

These linear chains can further condense to form two-dimensional layered structures. researchgate.net An example is the formation of a layered architecture with honeycomb-like channels, as seen in [methylpyridinium]₂[Zn₂(ox)₃]. acs.orguh.edu In this structure, the zinc centers are linked by oxalate groups to form 2D [Zn₂(ox)₃]²⁻ macroanions. uh.edu The final step in this structural hierarchy is the linking of these layers to create three-dimensional frameworks. researchgate.net This step-wise formation mechanism, from chains to layers to 3D networks, highlights the role of condensation and linking of fundamental building units in determining the final crystal structure. researchgate.net

Coordination Chemistry in Zinc(II)-Oxalate Complexes (e.g., with l-arginine)

The coordination chemistry of zinc(II) in oxalate complexes is significantly influenced by the presence of other ligands, such as amino acids. A notable example is the complex formed with L-arginine, {[Zn₂(L-Arg)₂(ox)₂]·8H₂O}n. researchgate.netresearchgate.netgoogle.com In this complex, the zinc centers are six-coordinate, a common geometry for zinc(II) in catalytic and structural sites in proteins. wikipedia.org

Table 1: Crystallographic Data for {[Zn₂(L-Arg)₂(ox)₂]·8H₂O}n

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 8.979(2)
b (Å) 9.840(2)
c (Å) 18.509(3)
β (°) 95.58(3)
Volume (ų) 1627.6(6)
Z 2

Data sourced from a study on a 1-D framework L-arginine zinc(II) complex. researchgate.netresearchgate.netgoogle.com

Crystal Growth Mechanisms and Morphological Evolution

Control of Crystallite Shape and Size

The ability to control the shape and size of this compound crystallites is crucial as it directly influences the properties of materials derived from it, such as zinc oxide. The morphology of the final product is often a direct consequence of the precursor's characteristics. Therefore, manipulating the synthesis conditions of this compound is a key strategy for morphological control.

The synthesis of this compound precursors through precipitation allows for the control of crystallite size and shape by optimizing various parameters. These include the choice of zinc salt (e.g., chloride, nitrate (B79036), or sulfate), pH, reaction medium, and the presence of additives. researchgate.net For instance, the use of different zinc counter-ions can lead to variations in the resulting zinc oxide nanostructures after thermal decomposition, suggesting that the initial this compound precursor morphology is influenced by these ions. researchgate.net A method for producing this compound dihydrate involves reacting a spent galvanizing solution with an oxalate-containing reagent, where the molar ratio of zinc(II) to oxalate is a critical parameter that can be adjusted. google.com Furthermore, organometallic synthesis routes have been developed for preparing crystalline ZnO nanoparticles with controlled size and shape, which involves the use of stabilizing ligands during the initial reaction. nih.gov

Impact of Ligands and Impurities on Crystal Habit

Ligands, particularly those with different functional groups and steric properties, can direct the structure of zinc complexes. For example, pyridine-based ligands with varying substituents can influence the intermolecular interactions within the solid-state structure of zinc quinaldinate complexes. acs.org In the context of this compound, ligands can chelate with zinc ions, affecting nucleation rates. researchgate.net The presence of organic molecules can have a variable impact depending on whether they preferentially chelate with the metal ion or the oxalate ion. researchgate.net

Biomineralization of this compound Crystals (e.g., by Fungal Species)

Biomineralization is a process whereby living organisms produce minerals. Certain fungal species, such as Aspergillus niger and Penicillium chrysogenum, are capable of precipitating this compound as a part of their metabolic activity. acs.orgresearchgate.net This process is of interest for its potential applications in bioremediation of heavy metal-contaminated environments. researchgate.net

Fungi can produce and excrete organic acids, with oxalic acid being a key metabolite involved in metal transformations. researchgate.net When these fungi are cultured in a medium containing zinc, they can precipitate this compound dihydrate (Zn(C₂O₄)·2H₂O), a biomineral known as katsarosite. acs.orgresearchgate.net The formation of this compound is a mechanism for the fungus to immobilize and detoxify the zinc in its environment. The production of oxalic acid by the fungi can be activated by the presence of zinc. acs.org The biomineralization process can lead to the formation of this compound crystals on the surface of the fungal hyphae.

Table 2: Fungal Species Involved in this compound Biomineralization

Fungal Species Key Observation Reference
Aspergillus niger Produces oxalic acid, leading to the formation of this compound. Strongly acidifies the medium. acs.org
Penicillium chrysogenum Also forms this compound through oxalic acid production, but maintains a near-neutral or slightly alkaline pH. acs.org
Aspergillus nomius Isolated from zinc-containing mineral ore, it transforms insoluble zinc oxide into this compound crystals. researchgate.netresearchgate.net
Morphological Comparison of Biogenic vs. Abiotic this compound

A notable difference exists between this compound crystals formed through biological processes (biogenic) and those produced through simple chemical precipitation (abiotic). Research has shown that the morphology of mycogenic (fungally-produced) this compound crystals is distinct from their abiotically formed counterparts. researchgate.netresearchgate.net

When Aspergillus nomius was used to transform zinc oxide, the resulting this compound crystals had a different shape compared to those formed from a simple chemical reaction. researchgate.netresearchgate.net Interestingly, biominerals that formed further away from the fungal mycelium tended to have a shape that was more similar to the abiotically produced this compound. researchgate.net This suggests that the proximity to the fungal hyphae and the associated biomolecules plays a crucial role in dictating the final crystal morphology. When silicate (B1173343) and sulfide (B99878) minerals containing zinc were transformed by fungal extracellular metabolites, the resulting this compound crystals exhibited various shapes and sizes, typically between 50 and 100 µm. researchgate.net

Fungal Mechanisms of Zinc Mobilization and Oxalate Precipitation

Certain species of fungi play a critical role in the biogeochemical cycling of zinc through a sophisticated two-step process involving both the mobilization and subsequent immobilization of the metal. researchgate.net This mechanism is central to geomycology, influencing nutrient cycling, bioweathering, and the formation of mycogenic biominerals. researchgate.netresearchgate.net Fungi can transform insoluble zinc compounds into soluble forms and then precipitate them as stable, crystalline metal oxalates. researchgate.net This process serves not only as a nutrient acquisition strategy but also as a crucial detoxification pathway, allowing fungi to tolerate otherwise toxic concentrations of heavy metals in their environment. nih.govnih.gov

The initial step, zinc mobilization, is driven by the fungal secretion of low-molecular-weight organic acids, such as citric acid. nih.govthaiscience.info These secretions effectively lower the pH of the fungus's immediate environment. nih.govnih.gov The resulting acidification, combined with the strong chelating properties of the organic acids, facilitates the dissolution of insoluble zinc sources like zinc oxide (ZnO), zinc carbonate (ZnCO₃), and zinc phosphate (B84403) (Zn₃(PO₄)₂). thaiscience.infonih.gov This bioleaching process releases zinc ions (Zn²⁺) into the local environment. nih.gov Studies involving the ubiquitous soil fungus Aspergillus niger have demonstrated its ability to significantly affect the stability of zinc oxide nanoparticles by acidifying its surroundings. nih.govnih.gov

Once zinc has been solubilized and its local concentration increases, the fungus initiates the second step: precipitation. This is achieved through the biosynthesis and secretion of oxalic acid. researchgate.netnih.gov The production of oxalic acid is a known metabolic feature of many fungi, particularly species within the Aspergillus genus. nih.govnih.gov In the presence of elevated zinc ion concentrations, the secreted oxalate reacts to form this compound, a sparingly soluble salt that precipitates out of the solution. nih.govnih.gov The formation of these insoluble metal oxalate crystals effectively immobilizes the zinc, mitigating its toxicity and allowing the fungus to survive in metal-contaminated habitats. researchgate.netnih.gov

Research has highlighted the varying capacities of different fungal species to mediate this transformation. Comparative studies between Aspergillus niger and Penicillium chrysogenum revealed that while both can interact with zinc, their metabolic responses differ significantly. mdpi.com A. niger is a potent producer of oxalic acid and strongly acidifies its medium, leading to the predominant formation of this compound. researchgate.netmdpi.com In contrast, P. chrysogenum maintains a near-neutral pH and tends to precipitate zinc in the form of zinc phosphate (hopeite). researchgate.netmdpi.com The concentration of zinc in the environment also dictates the fungal response; low concentrations (e.g., 250–500 µmol) can stimulate fungal growth, whereas high concentrations (1000–2000 µmol) inhibit it. researchgate.netmdpi.com

The primary biomineral formed through this process is this compound dihydrate (ZnC₂O₄·2H₂O), known mineralogically as katsarosite. researchgate.netmdpi.com This compound belongs to the humboldtine group of natural metal oxalates. mdpi.com Structural investigations have shown that this compound can exist in different polymorphic forms, with the morphology of fungally-produced crystals sometimes differing from those formed through purely abiotic reactions. nih.govmdpi.com

Data Tables

The crystallographic and research data related to this compound are summarized below.

Table 1: Crystallographic Data of this compound Dihydrate Polymorphs
PolymorphCrystal SystemSpace Group
α-modificationMonoclinicC2/c mdpi.com
β-modificationsOrthorhombicFddd mdpi.com
Cccm mdpi.com

Thermal Decomposition and Derivative Materials from Zinc Oxalate

Dehydration Processes of Hydrated Zinc Oxalate (B1200264)

Hydrated zinc oxalate, typically this compound dihydrate (ZnC₂O₄·2H₂O), first undergoes dehydration upon heating, releasing its water molecules before the decomposition of the oxalate anion. researchgate.net

The study of the kinetics of the dehydration of this compound dihydrate provides insight into the energy requirements of the process. The activation energy (Ea), which is the minimum energy required to initiate the dehydration, has been determined using various analytical methods. One study, using the Kissinger equation at different heating rates, calculated the activation energy for the dehydration process to be approximately 69 kJ/mol. researchgate.net Other investigations using non-isothermal differential scanning calorimetry (DSC) techniques have also been employed to study the kinetics of this step. uoc.ac.inresearchgate.net Isoconversional methods are often utilized to calculate the activation energy for thermal dehydration. uoc.ac.in

Table 1: Activation Energy for Dehydration of this compound Dihydrate

Method Activation Energy (Ea) Source(s)
Kissinger Equation 69 kJ/mol researchgate.net

The loss of water from this compound dihydrate is a direct function of temperature. The process occurs in a distinct stage prior to the decomposition of the anhydrous oxalate. researchgate.net Studies have shown that when this compound dihydrate is heated, it undergoes a dehydration process, losing its two water molecules. mdpi.com For instance, heating the dihydrate precursor at 200°C has been shown to result in the removal of the 2 hydrate (B1144303) molecules from its crystal structure. mdpi.com The complete dehydration of this compound dihydrate (ZnC₂O₄·2H₂O) is the first of two primary stages in its thermal decomposition. researchgate.net

Decomposition Pathways and Gaseous Products

Following dehydration, the resulting anhydrous this compound decomposes into a solid residue and gaseous products. This decomposition has been a subject of detailed study to understand its mechanism and the nature of the evolved products. unca.eduresearchgate.net

The principal solid product from the thermal decomposition of this compound is zinc oxide (ZnO). unca.eduresearchgate.netuoc.ac.in This method is a common route for synthesizing very pure, fine-grained ZnO powder and nanoparticles. unca.edu The formation of the crystalline wurtzite phase of ZnO is confirmed in samples heated to temperatures above 400°C. mdpi.comresearchgate.net Calcination in air at 400°C is sufficient to convert the this compound precursor into zinc oxide. researchgate.netresearchgate.net

Table 2: Decomposition Temperatures for ZnO Formation

Precursor Decomposition Temperature Solid Product Source(s)
This compound Dihydrate >400°C Zinc Oxide (wurtzite phase) mdpi.com, researchgate.net

The decomposition of the anhydrous this compound structure results in the release of gaseous products, identified as carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netuoc.ac.in Evolved gas analysis coupled with Fourier-transform infrared spectroscopy (EGA-FTIR) has shown that these two gases are not produced at the same rate. unca.edu Research indicates that carbon monoxide is the initial gaseous product to be formed in excess, while carbon dioxide is formed later in the decomposition process. unca.edu This differential evolution of gases suggests a complex, multi-step decomposition mechanism rather than a simple, single-step event. unca.edu

The thermal decomposition of this compound is recognized as a multi-stage process. researchgate.net The first stage is the dehydration of the hydrated salt. researchgate.net The subsequent decomposition of the anhydrous this compound, while sometimes considered a single step, is indicated by detailed kinetic analysis to be more complex. unca.eduuoc.ac.in

Newer isoconversional methods show that the activation energy changes as the reaction progresses, which points to a multi-step mechanism. unca.edu One proposed mechanism suggests that the initial step is a rearrangement of the oxalate anion to form a carbonate-carbonyl intermediate. This intermediate then loses a molecule of carbon monoxide (CO) to yield a carbonate species. The final step is the decomposition of this carbonate to produce carbon dioxide (CO₂) and the final solid product, zinc oxide (ZnO). unca.edu However, direct spectroscopic or diffraction evidence for this proposed intermediate has not been found. unca.edu

Kinetic Studies of Thermal Decomposition

The study of the kinetics of this compound's thermal decomposition provides critical insights into the reaction mechanism, the energy requirements, and the factors controlling the rate of transformation into zinc oxide. Researchers employ various analytical techniques and mathematical models to elucidate these complex solid-state reactions.

Non-isothermal and Isothermal Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) is a fundamental technique used to study the thermal decomposition of this compound. It measures the change in mass of a sample as a function of temperature or time. libretexts.org Kinetic studies are typically performed under two conditions: non-isothermal, where the sample is heated at a constant rate, and isothermal, where the sample is held at a constant temperature. iitm.ac.in

In non-isothermal TGA, this compound dihydrate typically shows two distinct mass loss stages. uoc.ac.in The first stage, occurring at lower temperatures (e.g., ~129-176°C), corresponds to dehydration, where the water of hydration is released. uoc.ac.in The second, more significant mass loss occurs at higher temperatures (e.g., ~354-422°C) and represents the decomposition of anhydrous this compound into zinc oxide, carbon monoxide, and carbon dioxide. uoc.ac.inresearchgate.net Non-isothermal experiments are often conducted at multiple heating rates (e.g., from 1 to 40 K/min) to gather data for kinetic analysis. unca.edu

Isothermal TGA involves rapidly heating the sample to a specific temperature and then recording the mass loss over time. iitm.ac.inunca.edu This method allows for the study of the reaction rate at a constant temperature, providing data that can be used to determine the reaction mechanism and kinetic parameters. iitm.ac.inresearchgate.net Studies have used isothermal conditions to confirm findings from non-isothermal experiments, showing that the decomposition kinetics can be described using specific solid-state reaction models. researchgate.net

Below is a summary of typical experimental conditions used in the thermogravimetric analysis of this compound.

ParameterConditionDescriptionSource(s)
Analysis Mode Non-isothermalSample is heated at a constant, predefined rate. uoc.ac.inunca.edu
IsothermalSample is heated to a target temperature and held constant. iitm.ac.inresearchgate.netunca.edu
Heating Rates (Non-isothermal) 1, 2, 5, 10, 15, 20, 25, 30, 40 K/minA range of rates used to study the effect on decomposition temperature and for kinetic modeling. unca.edu
4, 6, 8, 10 K/minA set of rates used for isoconversional kinetic analysis. uoc.ac.in
Atmosphere Nitrogen (N₂)An inert atmosphere to study the intrinsic decomposition without oxidation. uoc.ac.inunca.edu
AirAn oxidative atmosphere to study its influence on decomposition products. iitm.ac.incapes.gov.br
Helium (He)An inert atmosphere used in studies modeling the reaction mechanism. researchgate.net
Sample Mass 1, 5, 10 mgVaried to investigate the effect of sample size on apparent activation energies. unca.edu

Determination of Activation Energies using Isoconversional Methods

Isoconversional methods, also known as model-free methods, are powerful tools for determining the activation energy (Ea) of a solid-state reaction without assuming a particular reaction model. These methods work on the principle that the reaction rate at a constant extent of conversion (α) is only a function of temperature. By analyzing data from experiments at different heating rates, one can calculate the activation energy as it varies with the extent of conversion. uoc.ac.in

The application of isoconversional methods to the thermal decomposition of this compound has revealed that the activation energy is not constant throughout the reaction. unca.edu It is a function of the extent of reaction and can also be influenced by the sample mass. unca.edu This variation strongly suggests that the decomposition is not a simple, single-step process but rather follows a more complex, multi-step mechanism. unca.edu For instance, the calculated activation energy can change as the reaction progresses from α = 0.15 to α = 0.90, which is clear evidence against a single-step mechanism. unca.edu

Various isoconversional methods are employed, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Vyazovkin methods, which generally provide compatible results. researchgate.net The determination of a variable activation energy provides a more accurate and nuanced understanding of the decomposition kinetics compared to methods that assume a single, constant value. unca.edu

Extent of Conversion (α)Apparent Activation Energy (Ea)ObservationSource(s)
Varies (e.g., 0.1 to 0.9) Varies with αThe activation energy is not constant, indicating a multi-step reaction mechanism. unca.edu
Dehydration Step ~87 kJ/molCalculated using an iterative isoconversional procedure for the dehydration of this compound dihydrate. pku.edu.cn
Decomposition Step ~181-191 kJ/molAverage values obtained from various isoconversional methods for the decomposition of anhydrous this compound. uoc.ac.in

Application of Kissinger Equation and Avrami-Erofeev Equation

In addition to model-free isoconversional methods, model-fitting methods are also used to analyze the kinetics of this compound decomposition. These involve fitting experimental data to known solid-state reaction models. The Kissinger equation and the Avrami-Erofeev equation are two such models frequently applied.

The Kissinger equation is a peak-method used to calculate the activation energy (Ea) from non-isothermal data. uoc.ac.in It relates the shift in the peak temperature of the reaction (as seen in DTA or DSC curves) to the heating rate. nih.gov While widely used due to its simplicity, the method assumes a first-order reaction and that the activation energy is constant, which may not be accurate for complex processes. nih.gov Despite these limitations, it provides a useful estimate of the activation energy. For example, one study estimated the Ea for the decomposition of organic compounds from this compound to be about 106 kJ/mol using the Kissinger equation. researchgate.net

The Avrami-Erofeev equation is a kinetic model that describes processes driven by nucleation and growth. researchgate.netwikipedia.org It is often used to describe the mechanism of solid-state decompositions. The equation is given in a general form, and the value of the exponent 'n' provides insight into the nucleation rate and the geometry of nucleus growth. researchgate.net Multiple studies have found that the decomposition of this compound, for both non-isothermal and isothermal conditions, is well-described by the Avrami-Erofeev equation with an exponent n ≈ 2. uoc.ac.inresearchgate.net This suggests a mechanism involving rapid nucleation followed by two-dimensional growth of the product phase (zinc oxide). iitm.ac.in

Method/EquationParameterValueFindingSource(s)
Kissinger Equation Activation Energy (Ea)~106 kJ/molFor the loss of organic compounds during decomposition. researchgate.net
Avrami-Erofeev Equation Activation Energy (Ea)181.4–186.5 kJ/mol (non-isothermal)Based on a mechanism with n ≈ 2. uoc.ac.inresearchgate.net
Activation Energy (Ea)190.8 kJ/mol (isothermal)Based on a mechanism with n ≈ 2. uoc.ac.inresearchgate.net
Mechanism Model (n)≈ 2Indicates a reaction mechanism controlled by nucleation and growth. uoc.ac.inresearchgate.net

Influence of Experimental Conditions on Decomposition Products

The characteristics of the final zinc oxide product, as well as the intermediate steps of the decomposition, are highly dependent on the experimental conditions under which the thermal decomposition of this compound is carried out.

Effect of Heating Rate and Atmosphere (e.g., N₂, air)

The heating rate is a critical parameter in non-isothermal decomposition. Studies have consistently shown that increasing the heating rate shifts the decomposition temperatures to higher values. uoc.ac.in This phenomenon is a known kinetic effect; at a faster heating rate, there is less time for the reaction to occur at any given temperature, so a higher temperature is required to achieve the same extent of conversion. umw.edu.pl For this compound dihydrate, an increase in heating rate leads to a small increase in the temperatures for both the dehydration and the subsequent decomposition steps. uoc.ac.in

The atmosphere in which the decomposition occurs plays a crucial role in the reaction pathway and the nature of the final products. When this compound is decomposed in an inert atmosphere, such as nitrogen (N₂) or helium, the primary products are zinc oxide, carbon monoxide, and carbon dioxide. researchgate.netunca.edu However, performing the decomposition in an oxidative atmosphere like air can alter the process. For instance, the decomposition of some metal oxalates in air can be influenced by the oxidation of the gaseous product, carbon monoxide, which is an exothermic reaction. The study of cadmium oxalate, for example, highlights that the atmosphere (air vs. nitrogen) significantly changes the decomposition stages and residues. researchgate.net For this compound, decomposition in air also yields zinc oxide, but the reaction kinetics and intermediate steps can be affected by the presence of oxygen. iitm.ac.inmdpi.com

Role of Co-precipitated Materials (e.g., Mixed Oxalates)

The thermal decomposition of co-precipitated mixed-metal oxalates is a valuable method for synthesizing mixed-metal oxides with controlled stoichiometry and high homogeneity. lew.ro When this compound is co-precipitated with other metal oxalates that are isomorphous (having a similar crystal structure), they can form mixed crystals or solid solutions. lew.ro

The thermal decomposition of these mixed precursors is often complex. For example, a study on a co-precipitated mixture of this compound and iron(II) oxalate in a 1:2 mole ratio found that the decomposition occurred in distinct stages, corresponding to the decomposition of each individual metal oxalate to its respective oxide. capes.gov.br The eventual formation of a zinc ferrite (B1171679) (ZnFe₂O₄) spinel structure was observed at higher calcination temperatures (1000°C). capes.gov.br

Similarly, zinc manganites (ZnxMn₃₋xO₄) have been synthesized by the thermal decomposition of co-precipitated zinc-manganese oxalates. lew.ro The resulting oxide structure depends on the composition and the final temperature. lew.ro The presence of zinc cations in the precursor was found to inhibit the oxidation of Mn²⁺ during decomposition. lew.ro The use of these mixed oxalate precursors allows for the synthesis of complex oxides at lower temperatures than conventional ceramic methods. lew.ro

Impact of Ionic Flux on ZnO Surface Polarity and Morphology

The controlled thermal decomposition of this compound in the presence of an ionic flux, such as sodium chloride (NaCl), potassium chloride (KCl), or sodium sulfate (B86663) (Na2SO4), has a pronounced effect on the resulting zinc oxide's surface polarity and morphology. rsc.orgresearchgate.net The introduction of a flux during the decomposition of this compound nanorods can direct the preferential growth of specific crystallographic planes. researchgate.net

Experimental and theoretical studies have shown that without a flux, the pristine (1010) surface of ZnO is more stable than the (1120) surface. researchgate.net However, in the presence of an ionic flux, this stability is reversed, and the (1120) plane becomes more stable. rsc.orgresearchgate.net This change is quantified by the texture coefficient, which is notably high for the (1120) plane when decomposition is carried out with a mixture of NaCl and KCl. researchgate.net Conversely, using Na2SO4 as a flux results in a lower texture coefficient for the (1120) plane, similar to that of ZnO produced without any flux. researchgate.net

Density functional theory (DFT) calculations corroborate these experimental findings, revealing that the ionic flux alters the surface energies. researchgate.net The pristine (1010) surface is more stable by 0.04 J/m², but the presence of the flux makes the (1120) surface more stable by 0.03 J/m². researchgate.net This directed growth and altered surface polarity significantly influence the material's properties, including its catalytic activity, which is dependent on the nature of the exposed crystal surfaces. researchgate.net

Table 1: Effect of Ionic Flux on ZnO Properties Derived from this compound

Flux TypePrimary Effect on ZnOObserved ChangeReference
None (Control)Surface Stability(1010) surface is more stable than (1120) surface. researchgate.net
NaCl, KCl, NaCl-KCl MixturePreferential GrowthPromotes the preferential growth of the (1120) planes. researchgate.net
NaCl-KCl MixtureTexture CoefficientHighest texture coefficient for the (1120) plane. researchgate.net
Na2SO4Texture CoefficientLow texture coefficient for the (1120) plane, similar to no flux. researchgate.net
General Ionic FluxSurface EnergyReverses stability, making the (1120) surface more stable by 0.03 J/m². researchgate.net

Control of Derivative Material Properties

The physical and chemical properties of zinc oxide derived from this compound can be meticulously controlled by manipulating the synthesis and decomposition parameters. This control allows for the tailoring of nanoparticle size, morphology, porosity, and surface reactivity to suit specific applications.

Tailoring Zinc Oxide Nanoparticle Size and Morphology

The thermal decomposition of this compound is a highly effective method for producing ZnO nanoparticles with controlled size and morphology. uoc.ac.in The final characteristics of the ZnO particles are heavily influenced by the conditions of the initial precipitation of the this compound precursor and the subsequent calcination temperature. mdpi.comresearchgate.net

The morphology of the this compound precursor itself plays a role. For instance, rod-like agglomerates of this compound can produce ZnO with a pseudomorphic shape, retaining the general morphology of the precursor. psu.edu The choice of zinc salt (counter-ion) used in the initial precipitation, such as zinc chloride, zinc nitrate (B79036), or zinc sulfate, also leads to variations in the resulting ZnO nanostructures, with morphologies including snowflakes, platelets, porous pyramids, and rectangular shapes being reported. researchgate.net Using a zinc sulfate counter-ion, for example, can lead to an unusual rose-shaped morphology in the final ZnO product. researchgate.net

The calcination temperature is a critical parameter. The decomposition of this compound dihydrate (ZnC2O4·2H2O) to ZnO occurs in stages, with dehydration preceding the decomposition of the oxalate. researchgate.net Pure ZnO with a wurtzite structure is typically obtained at temperatures above 350 °C. core.ac.uk Increasing the sintering temperature tends to cause smaller primary particles to form larger agglomerates. mdpi.com For example, at 400 °C, the decomposition of the oxalate group creates cavities, resulting in smaller primary particles (less than 5 µm) compared to the dehydrated precursor at 200 °C. mdpi.com As the temperature is increased to 500 °C and 600 °C, these smaller particles agglomerate. mdpi.com One study found that calcination at 700 °C produced ZnO nanoparticles with a size of around 80 nm. doaj.orgresearchgate.net

Table 2: Influence of Synthesis Parameters on ZnO Nanoparticle Morphology

ParameterConditionResulting ZnO Morphology/SizeReference
Precursor Counter-IonZinc ChlorideSnowflake, platelet, porous pyramid, rectangular shapes researchgate.net
Zinc NitrateSnowflake, platelet, porous pyramid, rectangular shapes researchgate.net
Zinc SulfateUnusual rose-shape researchgate.net
Calcination Temperature350 °CFormation of pure ZnO wurtzite structure core.ac.uk
400 °CSmaller primary particles (<5 µm) due to CO2 evolution mdpi.com
500-600 °CAgglomeration of smaller particles mdpi.com
700 °CNanoparticles of ~80 nm researchgate.net

Generation of Porous Architectures in ZnO

The thermal decomposition of this compound is a recognized method for creating porous ZnO structures with a high specific surface area. These properties are particularly advantageous for applications in gas sensing, photovoltaics, and photocatalysis. core.ac.uk A straightforward precipitation-decomposition process, starting with zinc sulfate and oxalic acid, can yield zinc oxide with a rectangular-shaped porous architecture composed of numerous spherical nanoparticles. core.ac.uk

This method involves three main steps:

Precipitation of orthorhombic this compound dihydrate (β-ZnC2O4·2H2O).

Dehydration at around 125 °C to form monoclinic anhydrous this compound (β-ZnC2O4).

Decomposition at 350 °C to produce the porous ZnO nanopowder. core.ac.uk

The resulting ZnO can achieve a high specific surface area, with values up to 53 m²/g reported for spherical nanoparticles with diameters under 20 nm. core.ac.uk Furthermore, the topotactic thermal decomposition of this compound precursors can be used to create self-assembled, porous hierarchical ZnO structures. nih.gov The morphology and porosity of these structures can be adjusted through post-synthesis treatments of the oxalate precursor, such as ultrasound irradiation. nih.gov Another approach to preparing porous ZnO films involves a recurrence method that uses this compound as a template. researchgate.net

Surface Reactivity and Adsorption Properties of Derived ZnO

The method of preparation, which dictates the morphology and crystalline form of ZnO, decisively influences its surface reactivity and adsorption properties. psu.edu ZnO derived from the decomposition of this compound (referred to as o-ZnO) exhibits different characteristics compared to ZnO from other methods, such as the ignition of zinc metal. psu.edu The reactivity is not necessarily due to the preferential exposure of specific crystal planes but can be attributed to the presence of well-defined microcrystals with sharp edges. psu.edu

The surface of ZnO derived from this compound presents active sites for the adsorption of probe molecules like carbon monoxide (CO) and hydrogen (H2). psu.edu Studies have shown that CO coordinates to cations exposed at the edges between the (0001) and (1010) planes. psu.edu Hydrogen can be adsorbed in different forms, with one type occurring on the same edge sites as CO. psu.edu

The inherent properties of the derived ZnO can be further modified. For example, doping can enhance certain characteristics. The introduction of sulfur into the ZnO lattice to form ZnO1-xSx nanoparticles has been shown to significantly improve adsorption capability. nih.gov This enhanced performance is attributed to the presence of active sulfate groups in the zinc oxysulfide material. nih.gov The surface reactivity of ZnO derived from this compound precursors is also confirmed by its significant biocidal activity against various bacteria. nih.gov

Advanced Characterization Techniques in Zinc Oxalate Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in identifying the chemical nature and bonding within zinc oxalate (B1200264). By analyzing how the compound interacts with electromagnetic radiation, researchers can confirm its formation and purity.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and elucidating the chemical structure of zinc oxalate. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the compound.

In the analysis of this compound, specific peaks in the FTIR spectrum confirm the presence of the oxalate ion (C₂O₄²⁻) and its coordination with the zinc ion (Zn²⁺). Key vibrational bands are consistently reported in the literature. For instance, the strong asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are prominent. Research has identified band positions at approximately 1654 cm⁻¹ and 1300 cm⁻¹ corresponding to the asymmetric (νₐₛ(O-C-O)) and symmetric (νₛ(O-C-O)) stretching modes, respectively. researchgate.net Other studies report similar characteristic peaks around 1600 cm⁻¹, 1340 cm⁻¹, and 1290 cm⁻¹ which are attributed to the oxalate ion. researchgate.net

The presence of water of hydration in this compound dihydrate (ZnC₂O₄·2H₂O) is indicated by a broad absorption band in the region of 3242 cm⁻¹, corresponding to the O-H stretching vibration (ν(O-H)). researchgate.net A peak around 790 cm⁻¹ is also credited to O-H bending. researchgate.net The metal-oxygen bond between zinc and the oxalate ligand also gives rise to characteristic absorptions. Peaks have been observed at 849 cm⁻¹ and 717 cm⁻¹ (ν(O-Zn-O)), as well as a band at 490 cm⁻¹ which is attributed to a combination of Zn-O and C-C vibrations. researchgate.net The successful formation of this compound is confirmed by the presence of these distinct peaks.

Interactive Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~3242ν(O-H) of water of hydration researchgate.net
~1654Asymmetric ν(O-C-O) researchgate.net
~1640ν(C=O) researchgate.net
~1418ν(C-O) + ν(C-C) researchgate.net
~1320Symmetric ν(COO⁻) researchgate.net
~1300Symmetric ν(O-C-O) researchgate.net
~849ν(O-Zn-O) researchgate.net
~790δ(O-H) bending researchgate.net
~774δ(O-C=O) + ν(Zn-O) researchgate.net
~717ν(O-Zn-O) researchgate.net
~490ν(Zn-O) + ν(C-C) researchgate.net

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that provides detailed information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and is used to analyze the oxalate anion's structure, which can exist in different conformations. The oxalate anion has two primary structures: a planar form (D₂ₕ symmetry) and a nonplanar form (D₂Ꮷ symmetry), with distinct vibrational spectra. walisongo.ac.id

For metal oxalates, strong signals in the Raman spectrum are considered diagnostic. The C-C stretching mode (ν(C-C)) is typically observed around 900 cm⁻¹. qut.edu.au Another key feature is the O-C-O bending mode, which appears as a low-intensity band around 860 cm⁻¹. qut.edu.auqut.edu.au The position of the CO stretching vibration is sensitive to the cation it is bonded with. qut.edu.au For instance, in a study of various natural oxalates, the primary CO stretching vibration was found to vary significantly between different metal oxalates. qut.edu.au

The analysis of this compound and its precursor relationship to zinc oxide often involves Raman spectroscopy. For example, the Raman spectrum of this compound can be compared to that of ZnO to monitor the conversion process during thermal decomposition. The signature Raman-active E₂ₕ vibrational mode of the wurtzite hexagonal structure of ZnO appears around 440 cm⁻¹, confirming its formation from the oxalate precursor. researchgate.net

Interactive Table 2: Key Raman Shifts for Metal Oxalates

Wavenumber (cm⁻¹)Vibrational Mode AssignmentReference
~1470C-O stretching vibration (cation sensitive) qut.edu.au
~900ν(C-C) stretching mode qut.edu.au
~860O-C-O bending mode qut.edu.auqut.edu.au
~440E₂ₕ mode (of resulting ZnO) researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a material. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. youtube.com For this compound, this technique is particularly useful for confirming the formation of nanoparticles and estimating their band gap energy, which is a critical property for semiconductor applications of the derived ZnO.

Nanosized this compound particles typically exhibit a narrow absorption region in the UV range. Studies have shown that this compound nanoparticles dispersed in water absorb light in a narrow window between 195-230 nm. researchgate.net The presence of an absorbance peak in this range confirms the material as this compound. researchgate.net This absorption corresponds to electronic transitions within the oxalate molecule. After thermal decomposition of this compound to form zinc oxide, the resulting ZnO nanoparticles show a characteristic band edge absorption around 360-370 nm. researchgate.netnih.gov This absorption is due to the intrinsic bandgap of ZnO, corresponding to the transition of electrons from the valence band to the conduction band. researchgate.net

Morphological and Microstructural Analysis

Understanding the size, shape, and surface features of this compound particles is crucial, as these characteristics directly influence the properties of the final zinc oxide material. Electron microscopy techniques are indispensable for this level of analysis.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a primary technique for visualizing the surface morphology and estimating the particle size of this compound. SEM images are generated by scanning a focused beam of electrons over a sample's surface and detecting the emitted secondary electrons. This provides high-resolution, three-dimensional-like images of the sample's topography.

SEM studies have revealed that the morphology of this compound can be controlled by synthesis conditions. For example, in an electrodeposition synthesis, a low concentration (0.01 M) of oxalate ions in the electrolyte solution produces particles with a spherical shape. researchgate.net However, at higher oxalate concentrations, a flower-shaped morphology is observed. researchgate.net Other research has described the formation of polyhedral morphologies with sharp edges, indicating high crystallinity. mdpi.com The particle size can also be influenced by synthesis parameters, with studies reporting sizes ranging from under 100 nm to several micrometers. researchgate.netmdpi.com For instance, this compound nanorods organized into bundles over 3 μm long have been synthesized hydrothermally.

Transmission Electron Microscopy (TEM) for Nanoparticle Visualization and Internal Structure

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is used to visualize the fine details of nanoparticles, including their internal structure, size, and shape. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the electrons that pass through.

TEM has been instrumental in characterizing this compound nanostructures. For example, nanorods of this compound dihydrate synthesized via a reverse micellar route were shown by TEM to have a diameter of 120 nm and a length of 600 nm. capes.gov.br Following calcination, the resulting ZnO nanoparticles were observed to be 55 nm in diameter. capes.gov.br TEM analysis can also reveal the shape of the particles, which are often described as irregular and spherical. nih.gov The ability to directly visualize the size and morphology at the nanoscale is critical for understanding and controlling the synthesis of this compound as a precursor for advanced nanomaterials. capes.gov.brosti.gov

Interactive Table 3: Summary of Morphological Findings for this compound

TechniqueObserved MorphologyParticle SizeSynthesis MethodReference
SEMSpherical98 nmElectrodeposition researchgate.net
SEMFlower-shaped-Electrodeposition researchgate.net
SEMPolyhedral>5 µmPrecipitation/Sintering mdpi.com
SEMNanorod bundles>3 µm lengthHydrothermal
TEMNanorods120 nm diameter, 600 nm lengthReverse Micellar capes.gov.br
TEMIrregular, Spherical-- nih.gov

Selected Area Electron Diffraction (SAED) for Crystallinity

Selected Area Electron Diffraction (SAED) is a technique utilized within a Transmission Electron Microscope (TEM) to determine the crystalline properties of a material. youtube.com By directing a focused electron beam onto a specific area of the sample, a diffraction pattern is generated. This pattern provides critical information about the atomic arrangement within the material. youtube.com

In the context of this compound research, SAED is particularly useful for analyzing the crystallinity of its decomposition products, such as zinc oxide (ZnO). The nature of the SAED pattern indicates whether the resulting material is single-crystalline, polycrystalline, or amorphous. youtube.comyoutube.com

Single-Crystalline Material: A single crystal will produce a diffraction pattern of discrete, well-defined spots. youtube.comyoutube.com This occurs because the atoms are arranged in a highly ordered, continuous lattice, causing the electron beam to diffract in specific directions.

Polycrystalline Material: A polycrystalline sample, which is composed of many small, randomly oriented crystals or grains, generates a pattern of concentric rings. youtube.comresearchgate.net Each ring corresponds to a specific set of crystal lattice planes, with the random orientation of the crystallites causing the diffracted spots to merge into continuous circles. Studies on the decomposition product of this compound, ZnO, often show characteristic ring patterns in SAED analysis, confirming its polycrystalline nature. researchgate.net

Amorphous Material: An amorphous material, lacking long-range atomic order, produces a diffuse halo pattern with very low intensity, indicating the absence of a crystalline structure. youtube.com

Researchers can also use the SAED patterns to measure the d-spacing (the distance between atomic planes in the crystal), which aids in identifying the crystal structure. youtube.com

Energy Dispersive X-ray Spectroscopy (EDAX/EDS) for Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.orgparticletechlabs.com Typically integrated with a Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM), EDS identifies the elements present in a sample and can estimate their relative abundance. intertek.com

The process involves bombarding the sample with a high-energy electron beam. particletechlabs.com This excites electrons in the inner shells of the atoms, causing them to be ejected. Electrons from higher energy shells then move to fill these vacancies, releasing energy in the form of X-rays. wikipedia.org Since each element possesses a unique atomic structure, the energy of the emitted X-rays is characteristic of that element, allowing for its identification. wikipedia.orglibretexts.org The output of an EDS analysis is a spectrum showing peaks corresponding to the specific elements detected. intertek.com

In the study of this compound, EDS is a vital tool for:

Confirming Composition: It verifies the presence of zinc (Zn), carbon (C), and oxygen (O), the constituent elements of this compound.

Purity Analysis: EDS can detect the presence of any elemental impurities within the sample.

Stoichiometric Estimation: The technique can provide semi-quantitative data on the relative amounts of each element, helping to confirm the correct stoichiometric ratios. intertek.com

While powerful, EDS has limitations. It is less sensitive to elements with low atomic numbers and may struggle to detect elements present in very low concentrations. libretexts.org Furthermore, peak overlaps can occur between different elements, which can complicate the analysis. wikipedia.org

Thermal Analysis Methods

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are fundamental in understanding the thermal stability and decomposition pathways of this compound.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated, cooled, or held at a constant temperature. umw.edu.pletamu.edu This technique is essential for determining the thermal stability and composition of materials by monitoring mass loss events associated with processes like dehydration and decomposition. umw.edu.plunca.edu The data is typically plotted as mass percentage versus temperature, with the first derivative of this curve (DTG) highlighting the temperatures at which the rate of mass loss is most significant. etamu.edutandfonline.com

For this compound dihydrate (ZnC₂O₄·2H₂O), TGA reveals a distinct multi-stage decomposition process when heated in an inert atmosphere like nitrogen. unca.eduresearchgate.net

Dehydration: The first stage involves the loss of water molecules. This typically occurs at temperatures around 140°C to 200°C. researchgate.net

Decomposition: The second stage is the decomposition of the anhydrous this compound into zinc oxide (ZnO), releasing carbon monoxide (CO) and carbon dioxide (CO₂). unca.eduresearchgate.net This event happens at higher temperatures, generally around 390°C to 410°C. tandfonline.comresearchgate.net

Studies have shown that the decomposition of this compound dihydrate results in a final residue of zinc oxide, which accounts for approximately 43% of the initial sample mass. tandfonline.com The precise temperatures and mass loss percentages can be influenced by factors such as the heating rate and sample size. unca.edu

Table 1: TGA Decomposition Stages of this compound in an Inert Atmosphere

Decomposition Stage Temperature Range (°C) Gaseous Products Released
Dehydration ~140 - 200 H₂O

Note: The temperature ranges are approximate and can vary based on experimental conditions.

Differential Scanning Calorimetry (DSC) for Thermal Events and Kinetics

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. youtube.com It is used to study thermal events such as melting, crystallization, glass transitions, and chemical reactions, providing quantitative information about the enthalpy changes associated with these processes. youtube.comacs.org

In this compound research, DSC is employed to:

Identify Thermal Events: The DSC curve for this compound shows endothermic peaks corresponding to the energy absorbed during dehydration and subsequent decomposition.

Determine Enthalpies: The area under a DSC peak is directly proportional to the enthalpy change of the transition, allowing for the measurement of the heat of dehydration and the heat of decomposition. youtube.com

Study Reaction Kinetics: By performing experiments at different heating rates, DSC data can be used to determine kinetic parameters such as the activation energy of the decomposition reactions. rsc.org

For example, DSC measurements can quantify the energy required to remove the water of hydration and the energy involved in the breakdown of the oxalate structure. This information is crucial for understanding the thermodynamics of the decomposition process. doaj.org

Simultaneous Thermogravimetry-Differential Thermal Analysis (TG-DTA)

Simultaneous Thermogravimetry-Differential Thermal Analysis (TG-DTA) combines the capabilities of TGA and DTA into a single experiment, providing simultaneous information about mass changes and thermal events. tandfonline.comosti.gov The TGA component tracks mass loss, while the DTA component detects whether a process is endothermic (absorbs heat) or exothermic (releases heat) by measuring the temperature difference between the sample and an inert reference. tandfonline.com

Studies on this compound dihydrate using TG-DTA have confirmed its well-defined, two-step degradation process. tandfonline.comresearchgate.net

The DTA curve shows a distinct endothermic peak corresponding to the dehydration step, confirming that energy is absorbed to remove the water molecules. tandfonline.comresearchgate.net

A second endothermic peak appears at a higher temperature, corresponding to the decomposition of the anhydrous this compound into zinc oxide. tandfonline.comresearchgate.net

The reproducibility of these thermal events makes this compound dihydrate a suitable reference material for calibrating thermal analysis instruments. tandfonline.comosti.gov Kinetic analysis of TG-DTA data has been used to calculate the activation energy for both the dehydration and decomposition steps. One study reported an activation energy of 100 kJ/mol for dehydration and 299 kJ/mol for the decomposition of this compound. tandfonline.comosti.gov

Table 2: Kinetic Data for this compound Decomposition from a TG-DTA Study

Process Activation Energy (kJ/mol)
Dehydration 100
Decomposition 299

Source: Aggarwal, P and Dollimore, D. (1996) osti.gov

Diffraction Techniques for Structural Identification

Diffraction techniques are indispensable for determining the atomic and molecular structure of crystalline materials. By analyzing how a material scatters incident radiation, such as X-rays, the arrangement of atoms within a crystal lattice can be deduced.

X-ray Diffraction (XRD) is the most widely used diffraction technique for the structural characterization of materials. sci-hub.se It provides detailed information about the crystallographic structure, phase composition, and crystallinity of a sample. sci-hub.seresearchgate.net The technique is based on the principle of Bragg's Law, where a monochromatic X-ray beam is diffracted by the crystal lattice planes, producing a unique diffraction pattern for each crystalline material.

In the analysis of this compound and its products, XRD is used to:

Identify Crystalline Phases: The XRD pattern of the precursor, this compound, is indexed to a monoclinic crystal structure. researchgate.net

Characterize Decomposition Products: After thermal decomposition, the XRD pattern of the resulting powder can be identified as zinc oxide (ZnO), which typically has a hexagonal wurtzite structure. researchgate.netresearchgate.net

Determine Crystallite Size: The width of the diffraction peaks can be used to estimate the average size of the crystallites in the sample using the Scherrer equation. researchgate.net

Neutron diffraction is another powerful technique used for structural analysis. While less common than XRD for routine analysis, it offers distinct advantages, particularly in determining the positions of light elements and studying magnetic structures. iaea.org It has been used to study the crystal and magnetic structure of zinc ferrite (B1171679) synthesized from a this compound precursor. iaea.org

X-ray Diffraction (XRD) / X-ray Powder Diffraction (XRPD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) and its variant, X-ray Powder Diffraction (XRPD), are indispensable tools for the phase identification and assessment of crystallinity in this compound. These techniques are foundational in confirming the synthesis of the desired this compound phase and understanding its crystal structure.

Research has shown that this compound can exist in different forms, most notably as this compound dihydrate (ZnC₂O₄·2H₂O) and anhydrous this compound (ZnC₂O₄). XRD patterns provide a unique fingerprint for each crystalline phase, allowing for their unambiguous identification. For instance, the direct precipitation of this compound often yields the dihydrate form. core.ac.uk Studies have identified different polymorphs for the dihydrate, including a metastable orthorhombic β-form and a monoclinic α-form (humboldtine). core.ac.uk The absence of a doublet peak around 18.74° (2θ) in XRD patterns is a key indicator for identifying the β-form. core.ac.uk

The monoclinic phase of this compound has also been extensively studied, with its structure being indexed based on reported crystallographic data. researchgate.netarabjchem.org Furthermore, the crystallinity of the material, which relates to the degree of structural order, can be evaluated from the sharpness and intensity of the diffraction peaks. uoc.ac.in Broadened peaks can indicate smaller crystallite sizes, a feature that can be quantified using the Scherrer equation. uoc.ac.inluc.edu

The following table summarizes the crystallographic data for different this compound phases as determined by XRD.

PhaseCrystal SystemSpace GroupJCPDS Card No.Reference
β-Zinc Oxalate DihydrateOrthorhombicCccm25-1029 core.ac.ukluc.eduustb.edu.cn
Anhydrous this compoundMonoclinicP2₁/n37-0718 core.ac.ukluc.edu
Anhydrous this compoundMonoclinic-- researchgate.net
This compound DihydrateMonoclinic-- arabjchem.org

In-situ Temperature X-ray Diffraction for Phase Transition Monitoring

In-situ temperature X-ray diffraction is a powerful technique used to monitor the structural changes and phase transitions of this compound as a function of temperature in real-time. This method is particularly valuable for studying thermal decomposition processes.

A detailed investigation using in-situ temperature XRD has elucidated the dehydration and decomposition pathway of this compound. core.ac.uk By gradually increasing the temperature and collecting XRD patterns at various intervals, researchers can observe the transformation from this compound dihydrate (ZnC₂O₄·2H₂O) to anhydrous this compound (ZnC₂O₄), and finally to zinc oxide (ZnO).

The study revealed the following key transitions:

Room Temperature to 100°C: The material exists as the pure metastable orthorhombic β-form of this compound dihydrate (β-ZnC₂O₄·2H₂O). core.ac.uk

At 125°C: Dehydration occurs, leading to a structural reconfiguration into monoclinic anhydrous this compound (ZnC₂O₄). core.ac.uk

Above 350°C: The anhydrous this compound decomposes to form pure zinc oxide with a wurtzite structure. core.ac.uk

This technique, often coupled with thermogravimetric analysis (TGA), provides precise temperature ranges for these phase transitions and allows for the detailed analysis of changes in lattice parameters and crystal structures throughout the process. core.ac.uk

Temperature RangeObserved PhaseCrystal SystemSpace GroupReference
50 - 100 °Cβ-ZnC₂O₄·2H₂OOrthorhombicCccm core.ac.uk
125 °CZnC₂O₄MonoclinicP2₁/n core.ac.uk
> 350 °CZnOHexagonalP6₃/mmc core.ac.uk

Surface Area and Porosity Characterization

The surface area and porosity of this compound and its derivatives are critical parameters, especially when it is used as a precursor for catalytic or adsorbent materials like ZnO.

Nitrogen adsorption-desorption isotherms, analyzed using the Brunauer-Emmett-Teller (BET) method, are the standard for determining the specific surface area of a material. This analysis also provides information about the total pore volume and the distribution of pore sizes.

While this compound itself is not typically a high surface area material, its thermal decomposition to ZnO results in a porous structure. The characteristics of this porosity are influenced by the synthesis and calcination conditions. For instance, ZnO nanoparticles derived from a this compound precursor can exhibit a significant surface area. One study reported that ZnO nanoparticles obtained by decomposing this compound at 350°C had a BET surface area (S_BET) of 53 m²/g. core.ac.uk

The analysis of nitrogen adsorption isotherms can classify the type of porosity present (microporous, mesoporous, or macroporous) based on the shape of the isotherm, according to IUPAC classification. mdpi.com The pore size distribution, often calculated using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm, reveals the prevalence of different pore sizes within the material. conicet.gov.arresearchgate.net

The table below presents findings on the surface area and porosity of materials where this compound is a key precursor.

MaterialCalcination Temp. (°C)BET Surface Area (S_BET) (m²/g)Total Pore Volume (cm³/g)Pore Size CharacteristicsReference
ZnO from this compound35053-Nanoporous core.ac.uk
ZnO from this compound450--Particle size of ~37 nm core.ac.uk
Heat-treated this compound---Isotherm behavior studied researchgate.netresearchgate.net
ZnO Molecular Foam from this compound900-1000--Pore size tunable with surfactant rsc.org

Elemental and Trace Analysis

Ensuring the purity and stoichiometry of synthesized this compound is crucial for its application. Elemental analysis techniques are employed for this purpose.

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma - Optical Emission Spectroscopy (ICP-OES), is a highly sensitive technique used to determine the elemental composition of a sample, including the presence of trace impurities. internationalscholarsjournals.com

In the context of this compound research, ICP-AES is used to:

Confirm Stoichiometry: Verify the ratio of zinc to other elements in the synthesized compound.

Detect Residual Chemicals: Identify any remaining reactants or by-products from the synthesis process. internationalscholarsjournals.comiau.ir

Analyze Dissolved Species: In electrochemical studies, ICP-OES can measure the concentration of dissolved zinc ions in a solution, providing insights into dissolution kinetics. mdpi.com

Characterize Doped Materials: When this compound is used to create doped materials, ICP-AES can quantify the concentration of the dopant elements.

For example, in the synthesis of ZnO/Ag nanoparticles using a this compound precursor, ICP-AES was used to determine the concentration of residual chemical elements in the final product after digestion. internationalscholarsjournals.comiau.ir Another study used ICP-OES to analyze the amount of zinc that dissolved from an electrode into an oxalic acid solution during anodic polarization. mdpi.com

Applications and Advanced Functional Materials Derived from Zinc Oxalate

Precursors for Advanced Zinc Oxide (ZnO) Materials

The synthesis of zinc oxide from zinc oxalate (B1200264) precursors is a well-established method that allows for the creation of ZnO particles with specific characteristics. repec.org Typically, zinc oxalate dihydrate is prepared through a precipitation reaction, for instance, between zinc sulfate (B86663) and oxalic acid. mdpi.com This precursor is then subjected to a thermal decomposition (sintering) process at temperatures typically above 400°C in an air atmosphere. repec.orgmdpi.comresearchgate.net The heating process removes the oxalate group and water molecules, resulting in the formation of zinc oxide powder. mdpi.com The final properties of the ZnO, such as particle size, morphology, and crystallinity, can be tuned by controlling the sintering temperature and duration. researchgate.netmdpi.com For example, nanorods of this compound have been used to create uniform ZnO nanoparticles by decomposing them at 450°C. capes.gov.br This control over the physical characteristics of ZnO is critical for its subsequent application in various advanced materials.

Zinc oxide is a wide-bandgap semiconductor (approximately 3.37 eV) with unique optical and electrical properties, making it a versatile material for several semiconductor applications. nih.govresearchgate.net

Photocatalysis: ZnO derived from oxalate precursors exhibits significant photocatalytic activity. researchgate.net When exposed to UV light, ZnO generates electron-hole pairs, which in turn produce reactive oxygen species (ROS) like hydroxyl radicals. mdpi.comnih.gov These highly reactive species can effectively degrade a wide range of organic pollutants, dyes, and harmful microorganisms in water and air. mdpi.commdpi.comnih.gov The porous nature of ZnO synthesized via the oxalate route can enhance its photocatalytic capability. researchgate.net Studies have shown its effectiveness in degrading pollutants such as methylene (B1212753) blue. mdpi.comyoutube.com

UV-Screening: Due to its wide bandgap, ZnO strongly absorbs ultraviolet (UVA and UVB) radiation, making it an excellent material for UV-screening applications. nih.gov This property is widely utilized in cosmetics and sunscreens to protect the skin from UV damage. nih.govnih.gov ZnO nanoparticles offer the advantage of providing broad-spectrum UV protection while being transparent on the skin. researchgate.net Research has demonstrated that incorporating ZnO nanorods can significantly enhance the UV-blocking performance and Sun Protection Factor (SPF) of sunscreens. researchgate.net

Electric Ceramics: As a semiconductor, ZnO is used in the manufacturing of various electronic ceramic components. Its electrical properties are sensitive to the surrounding chemical environment and applied voltage. This makes it suitable for varistors (variable resistors), which protect electrical circuits from voltage surges. The ability to control the material's properties through doping and synthesis conditions, such as the oxalate precursor method, is crucial for these applications.

The unique electronic and optical properties of ZnO make it a key material in the fabrication of optoelectronic devices. researchgate.netspie.orgresearchgate.net

Gas Sensing: ZnO is one of the most extensively studied materials for metal oxide semiconductor (MOS) gas sensors due to its high sensitivity, stability, and low cost. rsc.orgnih.gov The sensing mechanism relies on the change in electrical resistance of the ZnO material upon exposure to a target gas. nih.gov Adsorbed oxygen on the ZnO surface traps electrons, creating a depletion layer with high resistance. When reducing gases are introduced, they react with the adsorbed oxygen, releasing the trapped electrons back to the conduction band and thus decreasing the resistance. ZnO-based sensors, often in the form of thin films or nanostructures, are used to detect a variety of toxic and flammable gases. nih.govtaylorfrancis.comresearchgate.net

Zinc oxide is considered a promising next-generation anode material for lithium-ion batteries (LIBs) because of its high theoretical capacity, abundance, and low cost. mdpi.comcolab.ws The use of this compound as a precursor allows for the synthesis of ZnO with desirable properties for battery applications. repec.orgmdpi.com

Pure ZnO, when used as an anode, has a high theoretical capacity of 978 mAh g⁻¹. nih.gov However, its practical application is hindered by several challenges, including large volume expansion during the charge-discharge cycles and low intrinsic electrical conductivity. mdpi.comcolab.ws These issues can lead to pulverization of the electrode material and rapid capacity fading over time. colab.wsnih.gov Studies on ZnO synthesized from this compound have shown that while it can function as an anode material, cells with pure ZnO anodes tend to have low coulombic efficiency. repec.orgmdpi.comresearchgate.net

Composites of ZnO and graphite (B72142) exhibit substantially improved performance compared to either pure ZnO or pure graphite anodes. mdpi.com Research shows that ZnO/Graphite composite anodes have a significantly larger capacity than pure graphite anodes. repec.orgmdpi.comresearchgate.net For instance, ZnO obtained by sintering this compound at 600°C, when used in a composite with graphite, delivered an initial specific discharge capacity of 450.2 mAh/g, compared to 356 mAh/g for the pure ZnO anode. mdpi.comresearchgate.net The addition of ZnO to graphite anodes also improves the coulombic efficiencies and cycling stability. mdpi.com After 40 cycles, a cell with a ZnO 600°C/graphite composite anode showed a capacity retention of 79%, which was superior to that of a pure graphite anode (68%). mdpi.com This demonstrates that ZnO derived from this compound can be an effective additive to enhance the performance of commercial graphite anodes. repec.orgmdpi.com

Interactive Data Tables

Table 1: Electrochemical Performance of ZnO-Based Anodes Derived from this compound

Anode MaterialSintering Temperature of ZnOInitial Discharge CapacityReference
Pure ZnO600 °C356 mAh/g mdpi.com, researchgate.net
ZnO/Graphite Composite600 °C450 mAh/g mdpi.com, researchgate.net
This compound DihydrateMild Temperature Precipitation25 mAh/g researchgate.net, uns.ac.id

Table 2: Capacity Retention of ZnO/Graphite Composite Anodes After 40 Cycles

Anode MaterialCapacity RetentionReference
Pure Graphite68% mdpi.com
ZnO 400 °C/Graphite70% mdpi.com
ZnO 500 °C/Graphite71% mdpi.com
ZnO 600 °C/Graphite79% mdpi.com
ZnO 800 °C/Graphite72% mdpi.com

Catalytic Applications of Derived ZnO (e.g., dehydrogenation of alcohols, free radical scavenging)

Zinc oxide (ZnO), often synthesized via the thermal decomposition of this compound, has demonstrated significant potential as a catalyst in various chemical transformations. atamanchemicals.comdtu.dk One notable application is in the acceptorless dehydrogenation of primary alcohols to form carboxylic acids. dtu.dk This process can be applied to both benzylic and aliphatic primary alcohols. dtu.dk The mechanism is thought to involve the in-situ formation of a zinc alkoxide, which then degrades into an aldehyde and a zinc hydride. The zinc hydride subsequently reacts with another alcohol molecule to generate hydrogen gas, regenerating the zinc alkoxide and continuing the catalytic cycle. dtu.dk The aldehyde intermediate can then undergo further reactions to yield the final carboxylic acid product. dtu.dk

Beyond organic synthesis, ZnO nanoparticles derived from precursors like this compound exhibit notable free-radical scavenging activity. researchgate.net This antioxidant property was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay under UV irradiation. researchgate.net The scavenging activity is size-dependent, with smaller particles demonstrating increased efficiency. researchgate.net For instance, ZnO particles with a median diameter (d50) of 132 nm showed higher scavenging rates than larger particles (275 nm and 403 nm). researchgate.net The kinetics of this scavenging reaction appear to follow a pseudo-first-order model. researchgate.net The antioxidant capacity of green-synthesized ZnO nanoparticles has also been confirmed through DPPH assays, with reported IC50 values (the concentration required to scavenge 50% of DPPH radicals) as low as 28.11 μg/mL. nih.gov

Antibacterial Nanocrystals and Composites (e.g., ZnO/Ag)

Zinc oxide nanoparticles are recognized for their broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The efficacy of these nanoparticles is influenced by factors such as concentration, particle size, and morphology. mdpi.comnih.gov The antibacterial action of ZnO is partly attributed to the generation of reactive oxygen species (ROS) under light irradiation, which can damage bacterial cell membranes and internal components. nih.govnih.gov

To enhance this inherent antibacterial activity, ZnO is often combined with other materials to form composites. A particularly effective combination is the ZnO/Ag nanocomposite, which leverages the antimicrobial properties of both zinc oxide and silver. mdpi.comnih.gov These composites can be synthesized through various methods, including simple impregnation-calcination or facile chemical routes. mdpi.comnih.gov Studies have shown that ZnO/Ag nanocomposites exhibit superior bactericidal effects compared to ZnO alone. mdpi.com For example, against Staphylococcus aureus and Escherichia coli, ZnO/Ag nanocomposites have been shown to eliminate over 90% of the inoculated bacteria. mdpi.com The incorporation of silver nanoparticles can also influence the grain size of the ZnO, which in turn affects the antimicrobial performance. mdpi.com Furthermore, combining ZnO/Ag with materials like multi-walled carbon nanotubes (MWCNTs) can create composites with even greater antibacterial activity. nih.gov

Corrosion Protection Coatings

This compound plays a direct and significant role in protecting ferrous metals, particularly galvanized steel, from corrosion. researchgate.netscielo.brgalvanizeit.org This is achieved through the formation of a this compound conversion coating on the metal's surface. researchgate.net These coatings act as a physical barrier and can passivate the zinc surface, offering an alternative to more toxic, traditional treatments like those involving chromates. scielo.brresearchgate.net

This compound Conversion Coatings on Galvanized Steel

Conversion coatings are created by treating a metallic surface with a solution that reacts chemically with the substrate to form a thin, adherent surface layer. For galvanized steel, an oxalic acid solution is used to form a this compound layer. scielo.brresearchgate.net This treatment is considered economically viable, simpler, and lower-cost compared to many conventional methods. researchgate.net The process involves immersing the galvanized steel in an oxalic acid solution, leading to the deposition of a this compound coating. surrey.ac.uk The characteristics of the resulting layer, such as thickness and crystal morphology, depend on the concentration of the oxalic acid solution used. iaea.org Scanning Electron Microscopy (SEM) reveals that these treatments can alter the surface morphology, often creating a more porous surface characterized by prismatic particles, which can serve as an anchor for subsequent protective layers. scielo.br

Evaluation of Efficacy in Various Corrosive Environments (Acidic vs. Alkaline pH)

The protective performance of this compound conversion coatings is highly dependent on the pH of the corrosive environment. researchgate.netscielo.br

Acidic and Neutral Environments: In slightly acidic (pH ~6.5) and neutral saline (NaCl) solutions, the this compound film functions as an effective physical barrier. researchgate.netscielo.br It enhances corrosion resistance by promoting the early formation of protective corrosion products like zinc hydroxide (B78521) and simonkolleite. scielo.br This passivation layer significantly reduces the corrosion rate of the galvanized steel. scielo.br

Alkaline Environments: In alkaline conditions (pH 13), the this compound coating demonstrates ineffectiveness. researchgate.netscielo.br The film tends to dissolve in high pH environments, leading to a less effective passivation layer and a higher corrosion rate over time. researchgate.netscielo.brscielo.br The dissolution of the coating exposes a more irregular and porous surface, which can intensify the corrosion process. scielo.br

The table below summarizes the comparative corrosion rates of galvanized steel with and without an oxalic acid treatment when exposed to different corrosive solutions.

TreatmentCorrosive EnvironmentExposure Time (hours)Corrosion Rate (mm/year)Efficacy
Untreated Alkaline Solution (pH 13)24~0.015-
Treated (0.1M Oxalic Acid) Alkaline Solution (pH 13)24~0.035Ineffective, dissolves
Untreated NaCl Solution (pH 6.5)168~0.006-
Treated (0.1M Oxalic Acid) NaCl Solution (pH 6.5)168~0.002Effective, protective

This table is generated based on data reported in studies evaluating this compound coatings. scielo.brscielo.br

Mechanisms of Protective Layer Formation and Dissolution

The formation and dissolution of the this compound protective layer are governed by chemical reactions at the metal-solution interface.

Formation: The protective mechanism begins when galvanized steel is treated with oxalic acid. There is a competition between the dissolution of zinc in the acidic medium and the deposition of this compound on the surface. researchgate.net The zinc coating on the steel provides sacrificial cathodic protection. scielo.brnih.gov The oxalic acid reacts with the zinc surface to form an adherent layer of this compound dihydrate (ZnC₂O₄·2H₂O). researchgate.net This layer acts as a passive film, and its porosity can serve as a foundation for anchoring subsequent, more stable corrosion products like zinc hydroxide, which further inhibit corrosion. scielo.brsurrey.ac.uk

Dissolution: The stability of this protective layer is pH-dependent. In alkaline solutions, the this compound layer gradually dissolves. researchgate.netscielo.br This dissolution exposes the underlying zinc and can promote the formation of a less uniform layer of other corrosion products. scielo.br Energy-dispersive X-ray spectroscopy (EDS) analyses confirm the dissolution by showing a decrease in oxygen and carbon concentrations on the surface over time in an alkaline medium. researchgate.net In acidic or chloride-rich environments, while the initial layer is protective, prolonged exposure can lead to a gradual dissolution, indicated by a decreasing intensity of this compound peaks in X-ray diffraction (XRD) analyses over time. scielo.br

Biological and Biomineralization Applications

Zinc and oxalate ions are both significant in biological systems, and their interaction is particularly relevant in the context of biomineralization, most notably in the formation of kidney stones. nih.govuh.edu Human kidney stones are often composed of calcium oxalate monohydrate (COM). uh.edu

Research into the role of zinc in calcium oxalate stone formation has revealed a dual, or "double-edged sword," effect. uh.edu On one hand, zinc ions can act as an inhibitor of calcium oxalate crystal growth. nih.govuh.edu On the other hand, zinc can alter the surface of existing crystals, creating defects and intergrowths that paradoxically act as new nucleation sites, potentially encouraging further crystal growth. uh.edu This complex interaction highlights the nuanced role of trace elements in biomineralization processes. Studies have found that patients with calcium oxalate stones may have significantly lower concentrations of zinc in their urine and plasma compared to healthy individuals, suggesting that maintaining a proper zinc balance could be a factor in preventing stone formation. nih.gov Furthermore, zinc supplements have been observed to improve the abundance of oxalate-metabolizing bacteria in the human gut, which could offer a therapeutic angle for managing calcium oxalate levels. nih.gov

Modulation of Calcium Oxalate Crystal Growth (e.g., relevance to kidney stone formation)

Zinc's role in the formation of calcium oxalate kidney stones is complex and appears contradictory, with research indicating it can function as both an inhibitor and a promoter of crystal growth. acs.orguh.edusciencedaily.comhealthday.com Calcium oxalate monohydrate (COM) is the most prevalent crystalline component of human kidney stones. uh.edu The interaction of zinc ions with COM crystals is central to understanding its bimodal effect.

Studies have demonstrated that zinc can slow the growth rate of calcium oxalate crystals. acs.orguh.edu However, it concurrently alters the surface of these crystals, inducing defects and intergrowths. uh.edusciencedaily.com These surface abnormalities can then act as new nucleation sites, paradoxically encouraging the growth of more crystals. uh.edusciencedaily.com This dual functionality has been described as a "double-edged sword" in the context of pathological crystallization. uh.eduhealthday.com

In-situ atomic force microscopy has revealed that zinc ions can truncate the growth of layers on the (100) face of COM crystals, which affects both the morphology and the kinetics of crystal growth. acs.org Density functional theory calculations support these experimental findings, suggesting that the changes in crystal growth are due to zinc's interactions with the COM crystal surfaces rather than its incorporation into the crystal lattice, for which there are high energetic barriers. acs.org

Table 1: Effect of Zinc on Calcium Oxalate Monohydrate (COM) Crystal Growth

Effect Mechanism Reference
Inhibition Reduces the rate of crystal growth. acs.orguh.edu
Promotion Alters crystal surfaces, creating defects and intergrowths that serve as new nucleation sites. uh.edusciencedaily.com
Surface Interaction Truncates the height of layers on the (100) face of the crystal. acs.org

Fungal Remediation and Transformation of Zinc Minerals

Certain species of fungi are capable of transforming various zinc minerals into this compound, a process with significant implications for bioremediation and understanding zinc's biogeochemical cycle. This transformation is primarily achieved through the excretion of organic acids, most notably oxalic acid, by the fungi. nih.govnih.govresearchgate.net

Fungi such as Aspergillus niger, Beauveria caledonica, and Serpula himantioides have been shown to bioweather zinc silicate (B1173343) and zinc sulfide (B99878) ores, resulting in the formation of this compound dihydrate. nih.gov Similarly, Aspergillus niger and Penicillium chrysogenum can transform zinc from soluble forms in nutrient media into this compound. mdpi.comdoaj.org Studies have also documented the ability of Aspergillus nomius and other fungi isolated from zinc-rich environments to solubilize and transform insoluble zinc compounds like zinc oxide into this compound. researchgate.netresearchgate.net

This fungal activity effectively immobilizes zinc, which can be beneficial in soils polluted with high concentrations of the metal. nih.gov The process involves the fungus leaching zinc from a source and then precipitating it as stable this compound crystals. nih.gov The morphology of these biogenic this compound crystals can differ from those formed abiotically, often being larger, with sizes ranging from 50 to over 100 micrometers. nih.govresearchgate.net

The efficiency of this transformation can be influenced by the zinc concentration. At lower concentrations (250–500 μmol), zinc can act as a growth activator for fungi, while higher concentrations (1000–2000 μmol) can be toxic and inhibit growth. mdpi.comdoaj.org Interestingly, the presence of zinc also appears to activate the production of oxalic acid by the fungi. mdpi.com In some cases, fungi can also mediate the formation of other minerals, such as zinc phosphate (B84403) (hopeite), depending on the pH of the environment. mdpi.comdoaj.org

Table 2: Fungi Involved in the Transformation of Zinc Minerals to this compound

Fungal Species Zinc Source Key Findings Reference
Aspergillus niger Zinc Oxide (ZnO) Nanoparticles, Zinc Silicate/Sulfide Ores Transforms ZnO NPs into stable this compound biominerals; excretes oxalic acid. nih.govnih.gov
Beauveria caledonica Zinc Silicate/Sulfide Ores Excretes oxalate to form this compound dihydrate from zinc ores. nih.gov
Serpula himantioides Zinc Silicate/Sulfide Ores Demonstrates bioweathering of zinc ores to form this compound. nih.gov
Penicillium chrysogenum Soluble Zinc in medium Forms this compound and zinc phosphate depending on pH and zinc concentration. mdpi.comdoaj.org
Aspergillus nomius Zinc Oxide (ZnO) Isolated from mineral ore, transforms insoluble ZnO into this compound crystals. researchgate.net
Phomopsis spp. Insoluble Zinc Compounds Showed high efficiency in solubilizing zinc compounds. researchgate.net

This compound's Role in Modulating Biological Coagulation and Platelet Aggregation

Zinc is an essential trace metal that plays a significant regulatory role in hemostasis, the process that stops bleeding, which involves both blood coagulation and platelet aggregation. nih.govmdpi.com Dietary zinc deficiency has been linked to bleeding phenotypes and impaired platelet function, conditions that can be reversed with zinc supplementation. nih.govnih.gov Zinc ions (Zn²⁺), which would be released from the dissolution of this compound, act as both an intracellular and extracellular regulator of platelet function. nih.gov

Extracellularly, zinc potentiates platelet activation by conventional agonists at lower concentrations and can induce full platelet activation at higher concentrations. nih.gov This activation is associated with the phosphorylation of platelet proteins and is dependent on Protein Kinase C (PKC) and the integrin αIIbβ3. nih.gov Increased dietary zinc intake has been shown to enhance platelet responses to agonists like ADP, thrombin, and collagen, partly by increasing the binding of fibrinogen to integrin αIIbβ3. mdpi.com

Internally, fluctuations in the concentration of intracellular zinc, which are sensitive to the cell's redox state, correlate with platelet activation responses such as shape change, granule release, and phosphatidylserine (B164497) exposure, suggesting its role as a second messenger. nih.gov Activated platelets release zinc from their granules, which can further enhance the aggregation of circulating platelets. mdpi.com

Beyond platelet aggregation, zinc also modulates several steps of the coagulation cascade. It can bind directly to coagulation factor XII, inducing a conformational change that makes it more susceptible to activation. mdpi.com Zinc deficiency can, therefore, impair the coagulation cascade and fibrin (B1330869) formation, leading to longer bleeding times. mdpi.com Zinc ions also bind to fibrinogen and fibrin, modulating the structure and strength of the fibrin clot, which is crucial for effective hemostasis. mdpi.com

Environmental and Sustainable Material Roles

Potential as a Carbon Sink Material

This compound serves as a key component in the synthesis of advanced materials known as metal-organic frameworks (MOFs), which show significant promise for carbon capture. si-za.siacs.orgnih.gov These highly porous materials can be engineered to selectively adsorb specific gases, such as carbon dioxide (CO₂), from industrial emissions.

A notable example is the Calgary Framework-20 (CALF-20), a MOF constructed from layers of 1,2,4-triazolate-bridged zinc ions that are pillared by oxalate ions. si-za.si This structure creates a three-dimensional lattice with a specific pore structure that exhibits high water resistance and a strong affinity for CO₂. si-za.si Another promising material is a microporous zinc-oxalate-aminotriazolate (Zn-OX-ATZ) framework, which is synthesized directly in water from this compound and 3-amino-1,2,4-triazole. acs.orgnih.gov

The Zn-OX-ATZ framework has demonstrated impressive CO₂ adsorption capabilities, with a capacity of 2.29 mmol g⁻¹ at 318 K and 0.15 bar. acs.orgnih.gov It also shows remarkable selectivity for CO₂ over nitrogen (N₂), a key requirement for capturing CO₂ from flue gas. acs.orgnih.gov Crucially, this material maintains its structural integrity and CO₂ capture performance even under highly humid conditions, a major challenge for many sorbent materials. acs.orgnih.gov The potential of these zinc-oxalate-based MOFs has been validated in kilogram-scale experiments using simulated flue gas, indicating their practical applicability for industrial carbon capture. acs.orgnih.gov

Table 3: CO₂ Adsorption Properties of Zinc-Oxalate-Based MOFs

Material Composition CO₂ Adsorption Capacity Key Features Reference
CALF-20 Zinc (II) ions, 1,2,4-triazolate, Oxalate ions Not specified in abstracts High water resistance; Strong CO₂ affinity. si-za.si
Zn-OX-ATZ This compound, 3-amino-1,2,4-triazole 2.29 mmol g⁻¹ at 318 K and 0.15 bar High selectivity for CO₂ over N₂; Stable in humid conditions; Green synthesis in water. acs.orgnih.gov

Role in Pollution Control

This compound and related processes play a multifaceted role in pollution control, from immobilizing heavy metals in soil to participating in the conversion of gaseous pollutants.

As discussed in section 7.3.2, the fungal transformation of zinc pollutants into the more stable and less mobile this compound is a form of bioremediation. nih.govnih.govresearchgate.net This natural process can be harnessed to detoxify environments contaminated with zinc. mdpi.comresearchgate.net

In a different application, this compound films can serve as protective conversion coatings on zinc surfaces. researchgate.net When zinc is immersed in an oxalic acid solution, a layer of this compound can form on the surface. researchgate.net This layer can act as a physical barrier, and in a saline environment, it has been shown to accelerate the formation of corrosion products that ultimately improve the material's resistance to corrosive attack. researchgate.net This helps to prevent the release of zinc into the environment due to corrosion.

Furthermore, materials derived from this compound are being explored for the electrochemical reduction of carbon dioxide, a primary greenhouse gas. researchgate.net Research has shown that incorporating trace amounts of metallic lead onto carbon supports can create an electrocatalytic system for converting CO₂ into oxalate, effectively storing the pollutant in a solid form. researchgate.net

Applications in Cultural Heritage and Conservation Science

In the field of cultural heritage, the formation of this compound is primarily viewed as a degradation product, particularly in historical oil paintings. researchgate.net Its presence and formation mechanisms are subjects of intense study in conservation science, which applies scientific principles to preserve cultural artifacts. numberanalytics.comunibo.it

This compound has been detected on paintings that use zinc white (zinc oxide, ZnO) as a pigment. researchgate.net The formation of these metal oxalates is a significant alteration that can affect the appearance and structural integrity of the artwork. researchgate.net Research has shown that zinc white is particularly susceptible to this transformation compared to other historical pigments. researchgate.net

Studies involving the artificial aging of oil paint films have revealed that high humidity is a crucial factor in the formation of this compound from zinc white. researchgate.net Attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR) is a key analytical technique used by conservation scientists to identify the presence of this compound in these paint layers. researchgate.net Interestingly, experiments using isotopically labeled carbon dioxide (¹³CO₂) have suggested that the carbon source for the oxalate formation is likely the oil binding medium of the paint itself, rather than atmospheric CO₂. researchgate.net Understanding these formation pathways is vital for developing effective preventive conservation strategies for artworks containing zinc-based pigments. researchgate.netresearchgate.netnih.gov

Formation of this compound in Oil Paintings (e.g., from zinc white pigments)

The formation of metal oxalates is a phenomenon of significant interest in the field of heritage science, as these compounds are frequently identified as alteration products in oil paintings. elsevierpure.comuantwerpen.bebibliotek.dk Among various pigments, zinc white (zinc oxide, ZnO) has been identified as being particularly susceptible to the formation of this compound. elsevierpure.comresearchgate.netproquest.com

Research involving the artificial photo-aging of oil paint films has demonstrated that high humidity is a critical factor in the formation of this compound from zinc white. elsevierpure.comresearchgate.netproquest.comresearchgate.net In studies where various pigments such as zinc white, calcite, lead white, and others were tested in a linseed oil medium, zinc white consistently showed a higher propensity for oxalate formation. elsevierpure.comresearchgate.netproquest.com The experiments involved exposing the paint films to UVA light at both low and high relative humidity levels. elsevierpure.comresearchgate.netproquest.com

The analysis of these aged paint films, primarily through techniques like attenuated total reflectance-Fourier transform infrared spectroscopy (ATR-FTIR), confirmed the presence of this compound in all tested oil binding media containing zinc white, especially under conditions of high humidity and simulated solar radiation. elsevierpure.comuantwerpen.beproquest.com Further analysis using X-ray powder diffraction (PXRD) has shown that the this compound formed is often in an amorphous state. elsevierpure.comuantwerpen.beproquest.com

The formation of metal oxalates is not limited to zinc. Other metal oxalates, such as those of calcium and copper, are also commonly found in artworks and are considered markers of degradation. researchgate.nettandfonline.com The specific mechanisms can be complex, involving chemical interactions between the pigment and the binding medium, the influence of environmental factors, and the inherent reactivity of the pigment itself. conservation-wiki.comresearchgate.net For instance, studies have shown that pigments like calcite and verdigris are highly reactive in acidic environments, leading to the formation of calcium and copper oxalates, respectively. researchgate.net

Table 1: Pigment Reactivity and Oxalate Formation in Oil Media This table summarizes the relative tendency of various pigments to form metal oxalates when mixed with a linseed oil binder and subjected to artificial aging.

PigmentChemical FormulaPropensity for Oxalate FormationFormed Oxalate
Zinc WhiteZnOHigh elsevierpure.comresearchgate.netproquest.comThis compound
CalciteCaCO₃Minor researchgate.netCalcium Oxalate
Lead White2PbCO₃·Pb(OH)₂Slower reaction compared to zinc white researchgate.netLead Oxalate
Zinc YellowZnCrO₄Minor researchgate.netThis compound
Chrome YellowPbCrO₄Not specified in detailNot specified in detail
Cadmium YellowCdSNot formed under experimental conditions researchgate.netCadmium Oxalate
Cobalt VioletCo₃(PO₄)₂Minor researchgate.netCobalt Oxalate
Verdigris(CH₃COO)₂Cu·H₂ONot formed under experimental conditions researchgate.netCopper Oxalate

Investigation of Carbon Sources for Oxalate Formation in Paint Media

A key question in the study of metal oxalate formation in paintings is the origin of the carbon that constitutes the oxalate anion (C₂O₄²⁻). Potential sources include atmospheric carbon dioxide, the organic binding medium (such as oil), or other components within the paint layers. elsevierpure.com

To determine the role of atmospheric CO₂, experiments have been conducted using isotopically labeled carbon dioxide (¹³CO₂). elsevierpure.comuantwerpen.beproquest.com In these studies, oil paint films containing zinc white were aged in an environment with enriched ¹³CO₂. elsevierpure.comproquest.comresearchgate.net The resulting paint films were then analyzed to see if this compound containing the ¹³C isotope (Zn¹³C₂O₄) or zinc carbonate with the isotope (Zn¹³CO₃) had formed. elsevierpure.comuantwerpen.beproquest.com

The results from ATR-FTIR analysis conclusively showed that neither Zn¹³C₂O₄ nor Zn¹³CO₃ were formed during the aging process. elsevierpure.comproquest.comresearchgate.net This finding strongly suggests that atmospheric CO₂ is not the primary carbon source for the formation of this compound in these conditions. elsevierpure.comuantwerpen.beproquest.com Instead, the evidence points towards the paint medium itself, specifically the oil binder, as the most probable source of the carbon for the oxalate. elsevierpure.comuantwerpen.beresearchgate.net The degradation of the organic binder, which can be induced by factors like UV radiation and high humidity, can lead to the formation of smaller dicarboxylic acids, including oxalic acid. researchgate.netresearchgate.net

The general consensus in the scientific community is that the degradation of organic materials within the artwork, such as binders and varnishes, is a likely pathway for oxalate formation. conservation-wiki.com This can be a purely chemical process or, in some cases, facilitated by microorganisms. conservation-wiki.com

Table 2: Investigation of Carbon Source for this compound Formation This table outlines the experimental approach and findings regarding the source of carbon for oxalate formation in oil paints containing zinc white.

Experimental MethodAnalyzed CompoundFindingConclusion
Aging of zinc white in oil media in the presence of isotopically enriched ¹³CO₂. elsevierpure.comproquest.comZn¹³C₂O₄ and Zn¹³CO₃Not detected by ATR-FTIR analysis. elsevierpure.comproquest.comresearchgate.netAtmospheric CO₂ is not the primary carbon source. elsevierpure.comproquest.comresearchgate.net
Analysis of aged oil paint films. elsevierpure.comresearchgate.netDegradation products of the oil binder.The formation of dicarboxylic acids from the oxidation of fatty acids is a known degradation pathway. researchgate.netresearchgate.netThe organic paint binder is the most likely carbon source for oxalate formation. elsevierpure.comresearchgate.net

Future Research Directions and Outlook

Development of Novel and Multi-Functional Zinc Oxalate (B1200264) Architectures

The synthesis of zinc oxalate has evolved beyond simple precipitates to complex coordination polymers with diverse dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) open-framework structures. researchgate.netacs.org The reaction of zinc ions with various organoammonium oxalates has proven to be a fruitful strategy for generating these varied architectures. researchgate.net For instance, hydro(solvo)thermal methods have unexpectedly yielded a 1D zigzag chain structure, Zn(ox)(Py)2, and a 2D layered architecture, [methylpyridinium]2[Zn2(ox)3], which features honeycomb-like channels. acs.org

Future work will likely target the design of multi-functional architectures by incorporating other metal ions or functional organic ligands. This could lead to materials with tunable porosity and tailored electronic or magnetic properties. Research into metal-organic frameworks (MOFs) containing zinc and oxalate, such as the zinc-oxalate-aminotriazolate (Zn-OX-ATZ) framework, highlights a promising direction for creating materials with high selectivity for applications like CO2 capture. si-za.siacs.org The porous, layered structure of this compound is also advantageous for gas storage and catalysis. atamanchemicals.com The development of these novel frameworks is crucial for expanding their utility in areas like energy storage and photoemission. researchgate.net

Deeper Understanding of Reaction-Controlled Morphology and Property Relationships

The morphology of this compound and its derivatives is highly dependent on the synthesis conditions, which in turn dictates their physical and chemical properties. Researchers have demonstrated that parameters such as precursor concentration, temperature, pH, and the choice of precipitating agents can be tuned to control the final particle shape, yielding morphologies like nanorods, platelets, and spherical or porous structures. uns.ac.idnih.govrsc.org

For example, a study on this compound as an anode material for Li-ion batteries found that while precursor concentration did not significantly alter the crystal structure, it heavily influenced the morphology of the particles. uns.ac.id Similarly, the thermal decomposition of this compound precursors to form zinc oxide (ZnO) results in different particle sizes and agglomeration depending on the sintering temperature, which directly impacts the electrochemical performance of the resulting battery anode. mdpi.com A simple precipitation technique has been used to create various ZnO micro- and nanostructures, including snowflake and rose shapes, by controlling the growth conditions from a this compound precursor. researchgate.netresearchgate.net

Future research must focus on establishing a more profound, quantitative understanding of these structure-property relationships. Systematically mapping how specific synthesis variables influence morphology and, consequently, performance in applications like catalysis, sensing, and energy storage will be critical. This will enable the rational design of this compound-based materials with optimized characteristics for specific technological needs.

Integration of Advanced In-situ Characterization with Computational Modeling

A comprehensive understanding of this compound requires a synergistic approach that combines advanced characterization techniques with powerful computational modeling. Currently, materials are typically characterized post-synthesis using a suite of methods including:

X-ray Diffraction (XRD) to determine crystal structure and phase purity. atamanchemicals.comresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to analyze particle morphology and size. atamanchemicals.comuns.ac.id

Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups. uns.ac.idmdpi.com

Thermogravimetric Analysis (TGA) to study thermal decomposition behavior. osti.gov

While these methods are essential, future research will benefit immensely from the integration of in-situ characterization techniques. These methods would allow for the real-time observation of particle nucleation and growth during synthesis, providing unprecedented insight into the formation mechanisms of different morphologies.

Complementing these experimental techniques, computational modeling, particularly using first-principles methods like Density Functional Theory (DFT), is a powerful tool for predicting material properties. researchgate.net DFT has been successfully used to compute the crystal structures and explore the unusual mechanical properties of this compound, such as negative linear compressibility (NLC), which is related to structural instabilities and phase transitions under pressure. researchgate.net By combining real-time experimental data with predictive computational models, researchers can develop a more complete picture of the synthesis-structure-property nexus, accelerating the discovery and optimization of new this compound-based materials.

Exploration of this compound in Emerging Technologies (e.g., quantum dots, spintronics)

This compound serves as a valuable precursor for zinc oxide (ZnO), a wide-bandgap semiconductor with applications in electronics and photonics. atamanchemicals.comresearchgate.net This precursor role opens up avenues for this compound in various emerging technologies.

One promising area is in energy storage . This compound itself has been investigated as a "green" anode material for Li-ion batteries, prepared through a mild precipitation process. uns.ac.id Furthermore, ZnO derived from the thermal decomposition of this compound has been shown to be a promising anode material, both alone and as a composite with graphite (B72142), improving the capacity of commercial anodes. mdpi.com

Another frontier is the development of cadmium-free quantum dots (QDs) . While research has focused on InP QDs using various zinc precursors like zinc carboxylates, this compound could serve as an alternative, eco-friendlier zinc source for creating high-quality In(Zn)P QDs for applications in next-generation displays and lighting. researchgate.net

The potential of this compound in spintronics remains a largely unexplored but intriguing possibility. The development of functional materials based on transition-metal oxalates for applications in magnetics is an active area of research. researchgate.net Future studies could investigate the magnetic properties of this compound frameworks doped with other transition metals, potentially leading to new materials for spintronic devices.

Technology AreaApplication of this compound/DerivativeKey Research Finding
Energy Storage Green anode material for Li-ion batteriesThis compound dihydrate delivered a discharge capacity of 25 mAh/g. uns.ac.id
Energy Storage ZnO from this compound as an anode additiveZnO/Graphite composite anode achieved a capacity of 450 mAh/g. mdpi.com
Quantum Dots Potential precursor for In(Zn)P QDsZinc precursors are crucial for synthesizing high-quality, eco-friendly QDs. researchgate.net
Catalysis Porous framework for catalytic reactionsThe layered, porous structure of this compound can be exploited for catalysis. atamanchemicals.com

Environmental Remediation and Sustainable Synthesis Pathways for this compound and its Derivatives

Future research will increasingly focus on the environmental applications and sustainable production of this compound. Oxalate has been investigated as an effective extractant for decontaminating zinc-polluted soils. psu.edu Studies have shown that oxalate can be more effective than conventional chelating agents like EDTA at removing zinc from soils where the metal is associated with iron oxides. psu.edu However, the formation and precipitation of insoluble this compound can be a limiting factor, necessitating a clear understanding of the solubility dynamics under different pH conditions for effective soil washing. msu.rutandfonline.com

On the synthesis front, developing sustainable and green pathways is a key goal. This includes the use of waste streams as raw materials. For example, a method has been developed to produce pure this compound dihydrate from spent solutions from the zinc plating industry, offering a way to utilize toxic waste. google.com Other eco-friendly approaches include "green synthesis" using plant extracts or microbial processes to produce this compound and its derivatives under mild conditions. atamanchemicals.comnih.gov For instance, the synthesis of ZnO nanoparticles using various plant extracts for environmental remediation is a growing field. nih.gov Electrochemical methods also offer a clean and simple route for synthesizing this compound nanoparticles by using a zinc anode in a sodium oxalate solution. osti.gov Continued research into these sustainable pathways will be crucial for reducing the environmental footprint and cost of producing this compound and its derivatives.

Q & A

What are the standard methods for synthesizing zinc oxalate dihydrate in laboratory settings?

This compound dihydrate (ZnC₂O₄·2H₂O) is typically synthesized via precipitation by reacting zinc salts (e.g., zinc sulfate or nitrate) with oxalic acid in aqueous solutions. The reaction proceeds under controlled pH and temperature to ensure stoichiometric yield. For example, adding oxalic acid to a zinc sulfate solution produces a white precipitate, which is filtered, washed, and dried. Hydration states must be confirmed using thermogravimetric analysis (TGA) or X-ray diffraction (XRD) .

Which characterization techniques are most effective for identifying this compound in complex mixtures?

  • FTIR-ATR : Detects characteristic vibrational bands for oxalate ions (e.g., asymmetric C=O stretching at ~1600–1700 cm⁻¹ and symmetric C-O stretching at ~1300–1400 cm⁻¹) .
  • PXRD : Identifies crystalline phases (e.g., ZnC₂O₄·2H₂O reflections at 2θ = 14.5°, 23.5°, and 29.5°).
  • µ-PXRD : Resolves localized crystallinity in heterogeneous samples, such as aged oil paint films .
    Complementary techniques like Raman spectroscopy or SEM-EDS can differentiate this compound from coexisting degradation products (e.g., zinc soaps) .

How do environmental variables like humidity and UV exposure influence the formation kinetics and crystallinity of this compound in oil-based systems?

High relative humidity (>70%) and UVA exposure accelerate this compound formation in oil binding media by promoting lipid oxidation, which generates oxalate precursors (e.g., peroxides). Crystallinity is limited under these conditions, with ZnC₂O₄·2H₂O predominantly amorphous. Crystalline phases are observed only at the exposed surface of paint films, as shown in µ-PXRD studies .

What experimental evidence supports the hypothesis that this compound formation in oil paintings originates from binding media oxidation rather than atmospheric CO₂?

Isotopic labeling experiments using ¹³CO₂ demonstrated that atmospheric CO₂ does not contribute to oxalate formation. FTIR-ATR spectra of aged ZnO-oil films showed oxalate bands at frequencies matching ¹²C-labeled compounds, confirming that oxalate ions derive from oil oxidation (e.g., decarboxylation of fatty acids) rather than CO₂ reduction .

How do contradictory findings regarding the crystallinity of this compound in aged oil films arise, and how can they be resolved methodologically?

Discrepancies arise from differences in analytical sensitivity (e.g., PXRD detects only crystalline phases, while FTIR identifies amorphous oxalates). For example, µ-PXRD revealed trace ZnC₂O₄·2H₂O crystallites at paint surfaces, whereas bulk analysis suggested amorphous dominance. Combining surface-sensitive techniques (ATR-FTIR) with high-resolution XRD resolves such contradictions .

What role do transition metal ions (e.g., Cr³⁺) play in modulating this compound formation in mixed-pigment systems?

Chromium-based pigments (e.g., zinc yellow, KZn₂(CrO₄)₂(H₂O)(OH)) may catalyze oxalate formation via redox reactions. Cr⁶⁺ ions in chromates oxidize lipid peroxides, generating oxalate precursors. However, excessive Cr³⁺ can inhibit oxalate formation by competing for coordination sites or altering reaction pathways .

What are the key spectral signatures (FTIR, PXRD) used to confirm this compound dihydrate formation?

  • FTIR : Bands at 1615 cm⁻¹ (asymmetric C=O), 1315 cm⁻¹ (symmetric C-O), and 780 cm⁻¹ (O-C-O bending) .
  • PXRD : Peaks at 2θ = 14.5°, 23.5°, and 29.5° (JCPDS 25-1029) .

How can researchers design accelerated aging experiments to simulate long-term this compound formation in cultural heritage materials?

  • Environmental chambers : Expose ZnO-oil films to 70–80% RH and UVA (λ = 340–400 nm) for 500–1000 hours .
  • Model systems : Use simplified oil media (e.g., linseed oil without additives) to isolate degradation pathways.
  • Control experiments : Include CO₂-free atmospheres to validate oxidation mechanisms .

What analytical challenges exist in distinguishing this compound from coexisting degradation products like zinc soaps or carbonates?

  • Spectral overlap : Zinc soaps (carboxylate bands at ~1540 cm⁻¹) and carbonates (CO₃²⁻ at ~1450 cm⁻¹) can obscure oxalate signals.
  • Resolution strategies : Use µ-PXRD to differentiate crystalline phases or employ synchrotron-based techniques for enhanced sensitivity .

What are the solubility properties of this compound dihydrate, and how do they impact sample preparation for analysis?

This compound dihydrate is sparingly soluble in water (~0.003 g/100 mL at 25°C), necessitating dispersion in non-polar solvents (e.g., hexane) for homogeneous sample preparation. Low solubility complicates quantitative analysis, requiring techniques like gravimetry or ICP-OES for accurate measurement .

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